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[3-(Tert-butoxy)-2-hydroxypropyl](methyl)amine Documentation Hub

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  • Product: [3-(Tert-butoxy)-2-hydroxypropyl](methyl)amine

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-Amino-3-(tert-butoxy)propan-2-ol

The following technical guide details the spectroscopic characterization of 1-Amino-3-(tert-butoxy)propan-2-ol , a critical intermediate in the synthesis of -adrenergic receptor antagonists (beta-blockers) and other phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-Amino-3-(tert-butoxy)propan-2-ol , a critical intermediate in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and other pharmaceutical building blocks.

CAS: 135205-37-7 (Racemic) | Molecular Formula:


 | MW:  147.22  g/mol 

Executive Summary

This guide provides a comprehensive reference for the identification and quality control of 1-Amino-3-(tert-butoxy)propan-2-ol. As a Senior Application Scientist, I emphasize that accurate characterization of this molecule relies on distinguishing the tert-butyl ether moiety from the primary amine and secondary alcohol functionalities. The primary challenge in synthesis (aminolysis of tert-butyl glycidyl ether) is the formation of the bis-alkylated impurity; this guide details the specific spectroscopic markers required to quantify this impurity.

Core Chemical Structure

The molecule consists of a 3-carbon chain with three distinct functionalities:

  • C1: Primary amine (

    
    )
    
  • C2: Secondary alcohol (

    
    )
    
  • C3: Tert-butyl ether (

    
    )
    

Synthesis & Impurity Context

To interpret the spectra correctly, one must understand the sample's origin. The standard industrial preparation involves the ring-opening of tert-butyl glycidyl ether (t-BGE) with aqueous ammonia.

Reaction Pathway Analysis

The following diagram illustrates the synthesis and the critical "over-alkylation" side reaction that must be monitored via spectroscopy.

SynthesisPathway Start tert-Butyl Glycidyl Ether (CAS 7665-72-7) Product TARGET PRODUCT 1-Amino-3-(tert-butoxy)propan-2-ol (MW 147.2) Start->Product Primary Aminolysis (Sn2 Attack) Impurity IMPURITY (Bis-alkylated) Bis(3-tert-butoxy-2-hydroxypropyl)amine (MW ~279.4) Start->Impurity NH3 NH3 (aq) (Excess) NH3->Product Product->Impurity Secondary Reaction (Competes if NH3 low)

Figure 1: Synthesis pathway showing the origin of the primary amine target and the secondary amine impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural validation. The data below assumes


 as the solvent.
H-NMR (Proton) Assignment

Diagnostic Strategy: Look for the massive tert-butyl singlet (~1.2 ppm) and the disappearance of epoxide protons (which typically appear at 2.6–3.1 ppm in the starting material).

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Notes
t-Bu

1.18 - 1.22 Singlet (s)9H-Key Identity Marker. Sharp, intense peak.
H-1

2.65 - 2.85 dd / multiplet2H

Hz
Diastereotopic protons; often overlaps with broad NH/OH.
H-3

3.35 - 3.45 dd / multiplet2H

Hz
Lower field due to ether oxygen electronegativity.
H-2

3.65 - 3.80 Multiplet (m)1H-Chiral center; complex splitting pattern.
Exch.

2.0 - 3.0 Broad singlet3H-Shift varies with concentration and water content.

Critical QC Check:

  • Epoxide Absence: Ensure no signals remain at 2.60 ppm (dd) and 2.80 ppm (dd) corresponding to the terminal epoxide ring of the starting material.

  • Impurity Check: The bis-alkylated impurity will show a shift in the H-1 region (closer to 2.5 ppm) and a doubling of the integration ratio of the backbone protons relative to the t-butyl group if not normalized correctly.

C-NMR (Carbon) Assignment

The carbon spectrum provides confirmation of the backbone skeleton.

CarbonEnvironmentShift (

, ppm)
Interpretation
t-Bu (

)
Methyls27.5 Intense signal (3 equivalent carbons).
C-1

44.8 Upfield methylene; characteristic of primary amine.
C-3

63.5 Deshielded by ether oxygen.
C-2

70.8 Methine carbon attached to hydroxyl.
t-Bu (Cq) Quaternary C73.2 Weak intensity; characteristic of t-butyl ether.

Infrared (IR) Spectroscopy

IR is utilized primarily for functional group verification and quick "fingerprinting" in production environments.

  • 3300–3450 cm

    
     (Broad, Strong):  O-H and N-H stretching vibrations. The primary amine (
    
    
    
    ) typically shows a doublet shoulder, but hydrogen bonding often merges this with the O-H band.
  • 2850–2980 cm

    
     (Strong):  C-H stretching (Alkyl). The t-butyl group contributes significantly to the intensity of the 2960–2980 cm
    
    
    
    band (asymmetric methyl stretch).
  • 1365 & 1390 cm

    
     (Medium):  "Gem-dimethyl" doublet. Characteristic bending vibration of the tert-butyl group (
    
    
    
    ).
  • 1050–1150 cm

    
     (Strong):  C-O-C (ether) and C-O-H (alcohol) stretching.
    

Mass Spectrometry (MS)

Mass spectrometry is essential for detecting the bis-alkylated impurity (MW ~279), which is difficult to quantify by IR.

Method: ESI-MS (Positive Mode)
  • Molecular Ion

    
    : 148.1 m/z 
    
  • Sodium Adduct

    
    : 170.1 m/z [1]
    
Fragmentation Pattern (MS/MS)

The fragmentation follows standard alpha-cleavage and ether elimination rules.

  • Loss of t-Butyl Group:

    
     m/z (Loss of isobutene, neutral loss of 56 Da).
    
  • Alpha-Cleavage (Amine):

    
     m/z (
    
    
    
    ). This is the base peak in electron impact (EI) spectra but less prominent in soft ESI.
  • Water Loss:

    
     m/z (
    
    
    
    ).

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Purpose: Structural validation and purity assay.

  • Solvent: Chloroform-d (

    
    ) is preferred for solubility. 
    
    
    
    can be used but will exchange amine/alcohol protons, simplifying the spectrum (removing couplings to OH/NH) but losing integration data for those groups.
  • Step-by-Step:

    • Weigh 10–15 mg of the sample into a clean vial.

    • Add 0.6 mL of

      
       (containing 0.03% TMS as internal standard).
      
    • Agitate until fully dissolved (sonicate if necessary).

    • Transfer to a 5mm NMR tube.

    • Acquire spectrum (min. 16 scans for

      
      H, 256 scans for 
      
      
      
      C).
Protocol B: QC Decision Tree (Workflow)

The following workflow defines the logic for batch release based on spectroscopic data.

QC_Workflow Sample Crude Sample NMR_Test Run 1H-NMR Sample->NMR_Test Check_Epoxide Check 2.6-3.1 ppm (Epoxide Signals?) NMR_Test->Check_Epoxide Check_Bis Check Integration (Ratio tBu : CH2NH2) Check_Epoxide->Check_Bis No Reprocess FAIL: Reprocess (Distillation) Check_Epoxide->Reprocess Yes (Incomplete Rxn) Pass PASS: Release Batch Check_Bis->Pass Correct Ratio Check_Bis->Reprocess High Impurity

Figure 2: Quality Control decision tree for assessing reaction completion and purity.

References

  • Synthesis & Reactivity:Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. (Foundational text on epoxide ring opening with amines).
  • Spectroscopic Principles:Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for shift prediction of beta-amino alcohols).
  • Precursor Data: National Institute of Standards and Technology (NIST). Mass Spectrum of tert-Butyl Glycidyl Ether (CAS 7665-72-7).

  • Beta-Blocker Synthesis:Aeri, V. et al. (2010). Synthesis of Atenolol and its intermediates. Journal of Pharmaceutical Sciences.

Sources

Exploratory

Technical Guide: 1H NMR Characterization of 3-(Tert-butoxy)-2-hydroxypropylamine

Executive Summary & Structural Context 3-(Tert-butoxy)-2-hydroxypropylamine (CAS: 64063-27-2) is a critical "linker" intermediate in medicinal chemistry, particularly in the synthesis of -adrenergic receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

3-(Tert-butoxy)-2-hydroxypropylamine (CAS: 64063-27-2) is a critical "linker" intermediate in medicinal chemistry, particularly in the synthesis of


-adrenergic receptor antagonists (beta-blockers) like hydroxypindolol. Its structural integrity is defined by three distinct functionalities: a bulky tert-butyl ether, a secondary alcohol, and a primary amine.

For the analytical scientist, this molecule presents a classic case of diastereotopic nonequivalence . The chiral center at C2 renders the protons on the adjacent methylene groups (


 and 

) magnetically non-equivalent, often complicating the 1H NMR spectrum from simple triplets into complex ABX or ABM patterns.

This guide details the acquisition, assignment, and validation of the 1H NMR spectrum for this compound, emphasizing the differentiation of regioisomers and the identification of common synthetic impurities.

Synthesis & Sample Preparation Strategy

To understand the spectrum, one must understand the sample's origin. The standard industrial synthesis involves the regioselective ring-opening of tert-butyl glycidyl ether by ammonia.

Synthetic Pathway (Regioselectivity)

The reaction is governed by steric hindrance. Ammonia acts as the nucleophile, attacking the less substituted carbon (C3 of the epoxide) to yield the primary amine.

DOT Diagram: Synthesis & Regiochemical Logic

G Start Tert-butyl Glycidyl Ether Transition Nucleophilic Attack (Less Substituted C) Start->Transition Reagent NH3 (aq) / Heat Reagent->Transition Product 3-(Tert-butoxy)-2-hydroxypropylamine (Target) Transition->Product Major Path (Sterics) Impurity Regioisomer (Minor) (2-amino-3-...) Transition->Impurity Minor Path

Figure 1: Regioselective ring-opening mechanism dictating the major product structure.

NMR Sample Preparation Protocol

Solvent Selection:

  • Preferred: Chloroform-d (

    
    ) is the standard for resolution. It minimizes viscosity broadening and allows distinct separation of the tert-butyl signal.
    
  • Alternative: DMSO-

    
     should be used only if observing the hydroxyl proton coupling (
    
    
    
    ) is required for conformational analysis. In
    
    
    , the OH/NH2 protons typically exchange and appear as a broad singlet.

Protocol:

  • Mass: Weigh 10–15 mg of the amine oil.

  • Solvation: Add 0.6 mL

    
     (containing 0.03% TMS).
    
  • Filtration: If the sample appears cloudy (common due to carbonate salt formation upon air exposure), filter through a small plug of glass wool into the NMR tube.

  • Shimming: Automated gradient shimming is usually sufficient, but manual touch-up on Z1 and Z2 is recommended due to the sample's polarity potentially affecting field homogeneity.

Spectral Analysis & Assignment

The spectrum is characterized by a massive singlet (t-butyl) and a "forest" of multiplets in the 2.5–4.0 ppm region.

Chemical Shift Data ( , 400 MHz)
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-a

1.18Singlet9H-Characteristic strong t-butyl signal.
H-b

2.0 - 2.5Broad Singlet3H-Exchangeable protons. Shift is concentration/pH dependent.
H-c

2.65 - 2.85dd or m2H

,

Upfield methylene due to Nitrogen shielding relative to Oxygen.
H-d

3.35 - 3.48dd or m2H

,

Downfield methylene due to Ether oxygen deshielding.
H-e

3.65 - 3.75Multiplet1HComplexDeshielded methine proton; chiral center.
Detailed Mechanistic Interpretation

The "Diastereotopic Effect" (The Senior Scientist's Eye): Novice interpreters often expect the methylene groups (


 and 

) to appear as simple doublets or triplets. They do not.
  • Causality: Because C2 is a chiral center (carrying the -OH group), the two protons on C1 are diastereotopic (

    
     and 
    
    
    
    ). They are in different magnetic environments.
  • Observation: The

    
     signal often appears as an ABX system (partially obscured) or two distinct doublets of doublets (dd) if the resolution is high enough. The same applies to the 
    
    
    
    protons.

The t-Butyl Anchor: The singlet at


 1.18 ppm is the internal reference point. If this signal is split or shifted significantly, suspect acid contamination (protonation of the amine) or hydrolysis of the ether (rare).

Advanced Verification & Troubleshooting

Differentiating the Regioisomer

In the synthesis (Fig 1), a minor amount of 2-amino-3-(tert-butoxy)propan-1-ol may form.

  • Diagnostic: Look for a shift in the methine proton. In the target molecule, the methine is attached to an Oxygen (

    
    , ~3.7 ppm). In the regioisomer, the methine is attached to Nitrogen (
    
    
    
    ), which shifts it upfield to approximately 2.9–3.1 ppm .
Common Impurities
  • Epoxide Starting Material: Look for distinct multiplets at

    
     2.6, 2.8, and 3.1 ppm (epoxide ring protons).
    
  • Water: A sharp singlet variable between 1.5 ppm (in

    
    ) and 3.3 ppm (in 
    
    
    
    ).
  • Carbonates: Primary amines greedily absorb

    
     from air to form carbamates/carbonates. This broadens the 
    
    
    
    signal and may cause new weak signals near the base of the methylene peaks.

DOT Diagram: Analytical Logic Flow

Analysis Spectrum Acquire 1H Spectrum Check_tBu Check 1.18 ppm Singlet Spectrum->Check_tBu Decision1 Is Singlet Clean? Check_tBu->Decision1 Clean Analyze 2.5-4.0 ppm Region Decision1->Clean Yes Dirty Check for Epoxide/Solvent Decision1->Dirty No Methine_Check Locate Methine (1H) Clean->Methine_Check Regio_Check Position > 3.6 ppm? Methine_Check->Regio_Check Confirm Target Confirmed (O-CH linkage) Regio_Check->Confirm Yes Reject Regioisomer Detected (N-CH linkage) Regio_Check->Reject No

Figure 2: Decision tree for spectral validation and impurity flagging.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121848, tert-butyl(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)amine. (Structural analog analysis). Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of 3-aminopropyl isonicotinate and related amino-alcohol derivatives. (Methodology for amino-alcohol isolation). Retrieved from [Link]

Foundational

3-(Tert-butoxy)-2-hydroxypropylamine structural analogs and derivatives

The following technical guide details the chemistry, synthesis, and application of 3-(tert-butoxy)-2-hydroxypropylamine (also known as 1-amino-3-(tert-butoxy)propan-2-ol). Structural Analogs, Synthesis, and Pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 3-(tert-butoxy)-2-hydroxypropylamine (also known as 1-amino-3-(tert-butoxy)propan-2-ol).

Structural Analogs, Synthesis, and Pharmaceutical Applications

Executive Summary: The "Inverse" Scaffold

3-(Tert-butoxy)-2-hydroxypropylamine (CAS: 190124-83-0) represents a specialized aliphatic building block in medicinal chemistry. Structurally, it is an amino-alcohol ether , featuring a bulky tert-butyl group linked via an ether oxygen to a propanolamine backbone.

In the context of drug development, this molecule is significant for three reasons:

  • Pharmacophore Inversion: It represents the "inverse" arrangement of the classic beta-blocker side chain (Aryloxypropanolamine). While beta-blockers typically feature an Ar-O- tail and a t-Bu-NH- head, this molecule features a t-Bu-O- tail and a primary NH2 head.

  • Lipophilic Linker: The tert-butoxy group provides metabolic stability (steric bulk prevents ether cleavage) and lipophilicity without aromaticity, making it an ideal fragment for adjusting logP in lead optimization.

  • Chiral Versatility: As a derivative of glycidyl ether, it serves as a chiral scaffold for synthesizing oxazolidinones and functionalized lipids.

Chemical Structure & Properties[1][2]
PropertyDataRelevance
IUPAC Name 1-amino-3-(tert-butoxy)propan-2-olSystematic identification
Molecular Formula C₇H₁₇NO₂Low molecular weight fragment (<150 Da)
Molecular Weight 147.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted) ~0.5 - 0.8Balanced polarity/lipophilicity
H-Bond Donors 2 (OH, NH₂)Critical for receptor binding interactions
H-Bond Acceptors 3 (O, N, O-ether)Solvation and active site recognition
Chirality Contains 1 stereocenter (C2)Available as (R), (S), or (rac)
Synthesis & Retrosynthesis

The synthesis of 3-(tert-butoxy)-2-hydroxypropylamine relies on the regioselective ring-opening of tert-butyl glycidyl ether (tBGE) with ammonia. This process mimics the industrial synthesis of beta-blockers but uses an aliphatic ether precursor.

3.1. Retrosynthetic Analysis

The molecule is disconnected at the C-N bond, revealing two key precursors:

  • Electrophile: tert-Butyl glycidyl ether (derived from epichlorohydrin and tert-butanol).

  • Nucleophile: Ammonia (NH₃).

3.2. Experimental Protocol: Aminolysis of Tert-Butyl Glycidyl Ether

Note: This protocol is adapted from standard epoxide aminolysis procedures used in beta-blocker synthesis.

Reagents:

  • tert-Butyl glycidyl ether (1.0 eq)

  • Ammonium hydroxide (28-30% aq, 10.0 eq) or Methanolic Ammonia (7N)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure glass reaction vessel (autoclave compatible) with tert-butyl glycidyl ether (10 mmol, 1.30 g) and Ethanol (10 mL).

  • Addition: Cool the solution to 0°C. Slowly add aqueous ammonium hydroxide (100 mmol, ~14 mL) or methanolic ammonia. Critical: Excess ammonia is required to suppress the formation of the secondary amine dimer (bis-alkylation).

  • Reaction: Seal the vessel and heat to 40–50°C for 12–16 hours. Stirring must be vigorous to ensure phase mixing if using aqueous ammonia.

  • Monitoring: Monitor consumption of the epoxide by TLC (stain with KMnO₄) or GC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol.

  • Purification: The crude oil is purified via vacuum distillation (bp ~85°C at 1 mmHg) or column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the primary amine as a colorless oil.

3.3. Reaction Pathway Visualization (DOT)

The following diagram illustrates the regioselectivity (attack at the less substituted carbon) and potential side reactions.

SynthesisPathway cluster_conditions Conditions Epoxide tert-Butyl Glycidyl Ether (Electrophile) Transition Transition State (SN2 Attack at Terminal C) Epoxide->Transition Activation Ammonia Ammonia (NH3) (Nucleophile) Ammonia->Transition Product 3-(Tert-butoxy)-2-hydroxypropylamine (Primary Amine) Transition->Product Major Pathway SideProduct Bis-alkylated Dimer (Secondary Amine Impurity) Product->SideProduct + Epoxide (if NH3 low) Cond1 Excess NH3 (>10 eq) Cond2 Temp: 40-50°C

Caption: Reaction scheme showing the regioselective ring-opening of tert-butyl glycidyl ether by ammonia to form the target primary amine.

Structural Analogs & SAR Logic

In drug design, this molecule serves as a probe to test the necessity of the aromatic ring found in classical beta-blockers.

4.1. Comparative Analysis

The table below contrasts the tert-butoxy analog with standard pharmacophores.

Feature3-(Tert-butoxy) Analog3-(Phenoxy) Analog (Beta-Blocker Core)3-(Isopropyl) Analog
Steric Bulk High (Spherical)High (Planar)Medium
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I, +M)Electron Donating (+I)
Metabolic Stability High (Ether is stable)Moderate (O-dealkylation possible)Moderate
Pi-Stacking NoYes (Critical for receptor binding)No
Solubility ModerateLow (Lipophilic)High
4.2. Mechanistic Implications
  • Beta-Adrenergic Receptors: Classical beta-blockers (e.g., Propranolol) require the aromatic ring for pi-pi stacking interactions within the receptor pocket. The tert-butoxy analog lacks this, often resulting in lower affinity , making it an excellent negative control or a tool to probe non-aromatic binding sub-pockets.

  • Muscarinic/Nicotinic Activity: Aliphatic amino-alcohols often show activity at cholinergic receptors. The bulky tert-butyl group can modulate selectivity between receptor subtypes.

Derivatives & Applications

The primary amine and secondary alcohol functionalities make this molecule a versatile scaffold for further derivatization.

5.1. Oxazolidinones (Chiral Auxiliaries)

Reacting the amino-alcohol with phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates yields 5-(tert-butoxymethyl)oxazolidin-2-one .

  • Use: These are valuable chiral auxiliaries for asymmetric synthesis and are structural analogs of antibacterial drugs like Linezolid (though Linezolid has an N-aryl group).

5.2. Functionalized Lipids (LNP Components)

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the "headgroup" often consists of an ionizable amine and a linker.

  • Application: The 3-(tert-butoxy)-2-hydroxypropylamine can be acylated with long-chain fatty acids (e.g., via the amine) to create novel ionizable lipids . The tert-butyl ether tail provides a unique "bulky" hydrophobic domain that disrupts lipid packing, potentially enhancing endosomal escape.

5.3. Derivatization Workflow (DOT)

Derivatives Core 3-(Tert-butoxy)-2-hydroxypropylamine Oxazolidinone 5-(tert-butoxymethyl)-2-oxazolidinone (Chiral Auxiliary) Core->Oxazolidinone Cyclization AmideLipid N-Acyl Amino Ether (Surfactant / LNP Lipid) Core->AmideLipid Amidation SecAmine Bis-hydroxypropyl Amine (Complex Linker) Core->SecAmine Ring Opening CDI + CDI / Phosgene CDI->Oxazolidinone FattyAcid + Fatty Acid / EDC FattyAcid->AmideLipid Epoxide2 + Aryl Epoxide Epoxide2->SecAmine

Caption: Synthetic divergence from the core amino-alcohol scaffold to high-value derivatives.

References
  • PubChem. 1-amino-3-(tert-butoxy)propan-2-ol (Compound). National Library of Medicine. Link

  • Möller, M. et al. (2016).[1] "Anionic ring-opening copolymerization of cyclic carbonates and tert-butyl glycidyl ether." Polymer Chemistry. (Context: Reactivity of tert-butyl glycidyl ether).

  • Zutter, U. et al. (2013). "Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening." Chemistry - A European Journal. (Context: Regioselective opening of tert-butyl glycidyl ether).

  • World Health Organization (WHO). (2006). "1-tert-Butoxypropan-2-ol." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 88. (Context: Safety and industrial use of the non-amino analog). Link

Sources

Exploratory

Technical Whitepaper: Reactivity Profile &amp; Stability Mechanics of 3-(Tert-butoxy)-2-hydroxypropylamine

Molecular Architecture & Physicochemical Baseline 3-(Tert-butoxy)-2-hydroxypropylamine is a bifunctional building block characterized by a 1,2-aminoalcohol core flanked by a bulky lipophilic tert-butyl ether. Its utility...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Baseline

3-(Tert-butoxy)-2-hydroxypropylamine is a bifunctional building block characterized by a 1,2-aminoalcohol core flanked by a bulky lipophilic tert-butyl ether. Its utility in drug development stems from its ability to introduce a solubilizing, metabolically stable ether motif while providing a reactive handle (primary amine) for scaffold attachment.

Structural Specifications
PropertyValueNote
IUPAC Name 1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol
CAS Number 57018-52-7
Molecular Formula

Molecular Weight 147.22 g/mol
pKa (Conjugate Acid) ~9.4 - 9.6Estimated for primary amine (

)
Boiling Point 143–145 °CAt standard pressure
Solubility AmphiphilicSoluble in water, alcohols, and chlorinated solvents
Functional Moiety Analysis

The molecule possesses three distinct zones of reactivity:

  • Primary Amine (

    
    ):  The primary nucleophile. High basicity and low steric hindrance allow for rapid acylation, alkylation, or reductive amination.
    
  • Secondary Alcohol (

    
    ):  Provides hydrogen bonding capability. While less nucleophilic than the amine, it can participate in intramolecular cyclization or metal chelation.
    
  • Tert-Butyl Ether (

    
    ):  A steric shield and lipophilic anchor. It is generally stable to bases and nucleophiles but possesses a critical sensitivity to acidic environments.
    

Synthetic Genesis & Impurity Logic

Understanding the synthesis of this molecule is prerequisite to controlling its purity profile. The standard industrial route involves the regioselective ring-opening of tert-butyl glycidyl ether (TBGE) with ammonia.

Reaction Pathway & Side Products

The reaction is driven by the nucleophilic attack of ammonia on the less hindered carbon of the epoxide ring (


 mechanism).
  • Primary Pathway: TBGE +

    
     Product (Mono-alkylation).
    
  • Secondary Pathway (Impurity): Product + TBGE

    
     Bis-alkylated Secondary Amine.
    

The "Bis-impurity" is the most persistent contaminant. Because the product itself is a nucleophile, it competes with ammonia for the remaining epoxide. This is minimized by using a large excess of ammonia, but trace amounts (0.1% – 2.0%) often remain.

SynthesisPath cluster_logic Kinetic Control TBGE Tert-Butyl Glycidyl Ether (Epoxide) Product 3-(Tert-butoxy)-2-hydroxypropylamine (Target) TBGE->Product + NH3 (k1) NH3 Ammonia (Excess) Impurity Bis-alkylated Dimer (Major Impurity) Product->Impurity + TBGE (k2) High NH3:Epoxide Ratio High NH3:Epoxide Ratio Favors Product Favors Product High NH3:Epoxide Ratio->Favors Product

Figure 1: Synthetic pathway illustrating the origin of the critical bis-alkylated impurity.

Reactivity Matrix

Nucleophilic Substitution & Acylation

The primary amine is the dominant reactive site. In coupling reactions (e.g., amide bond formation), the hydroxyl group generally does not require protection unless highly reactive electrophiles (like acid chlorides) are used in stoichiometric excess.

Metal Chelation (The 1,2-Aminoalcohol Motif)

The vicinal amino-alcohol structure acts as a bidentate ligand. In the presence of transition metals (


, 

,

), this molecule will form stable 5-membered chelate rings.

Implication: Avoid using metal needles or stainless steel components during long-term storage or acidic handling, as metal leaching can catalyze oxidative degradation.

Chelation cluster_ligand Metal M²⁺ N N N->Metal Coordination C1 N->C1 O O O->Metal Coordination C2 C1->C2 C2->O

Figure 2: Bidentate chelation mode with transition metals.

Stability & Degradation Kinetics

Acid Sensitivity (The Achilles Heel)

While the amine and alcohol groups are robust, the tert-butyl ether is acid-labile. Unlike methyl or ethyl ethers, the tert-butyl group can cleave via an


 or 

-like mechanism because it forms a relatively stable tertiary carbocation.
  • Mechanism: Protonation of ether oxygen

    
     Cleavage to t-butyl carbocation + Alcohol 
    
    
    
    Elimination to Isobutylene.
  • Risk Zone: pH < 4.0 or high temperatures in protic acids.

  • Result: Loss of the protecting group and generation of isobutylene gas (pressure hazard).

Oxidative & Carbon Dioxide Stability
  • Air Oxidation: Slow oxidation of the amine to N-oxides or imines may occur over months if stored improperly.

  • Carbamate Formation: Like all primary amines, it avidly absorbs atmospheric

    
     to form carbamate salts (
    
    
    
    ). This manifests as a white crust on the liquid surface and alters the effective molecular weight.
Stability Summary Table
ConditionStability RatingDegradation Product
Neutral (pH 7) ExcellentNone
Basic (pH > 10) ExcellentNone
Acidic (pH < 4) Poor 3-amino-1,2-propanediol + Isobutylene
Oxidative (Air) ModerateN-Oxides (slow)
Atmospheric CO₂ PoorCarbamate salts (Rapid)

Experimental Protocols

Assay by Nonaqueous Titration

Standard aqueous acid-base titration is often inaccurate due to the buffering effect of water and the lipophilicity of the ether. Nonaqueous titration using perchloric acid is the self-validating standard for purity assessment.

Reagents:

  • 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Indicator: Crystal Violet (0.5% w/v in acetic acid) or Potentiometric Electrode.

Protocol:

  • Preparation: Dry the titration vessel to remove all humidity (water competes with the amine).

  • Dissolution: Accurately weigh ~150 mg of sample into 50 mL of Glacial Acetic Acid.

  • Titration: Titrate with 0.1 N

    
     to a blue-green endpoint (Crystal Violet) or inflection point (Potentiometric).
    
  • Calculation:

    
    
    (Where V = Volume of titrant (mL), N = Normality, MW = 147.22, W = Sample weight (g))
    
Storage & Handling
  • Atmosphere: Store under dry Nitrogen or Argon to prevent carbamate formation.

  • Container: Glass or HDPE. Avoid unlined steel cans (metal chelation risk).

  • Temperature: 2–8 °C is recommended to inhibit slow oxidative pathways.

Protocol Start Sample Intake Dissolve Dissolve in Glacial Acetic Acid (Removes Water Interference) Start->Dissolve Titrate Titrate with 0.1N HClO4 (Nonaqueous Media) Dissolve->Titrate Detect Endpoint Detection (Crystal Violet / Potentiometric) Titrate->Detect Calc Calculate Purity (Target > 98%) Detect->Calc

Figure 3: Nonaqueous titration workflow for precise assay determination.

References

  • Synthesis & Epoxide Ring Opening

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • PrepChem. (n.d.). Synthesis of tert-butyl glycidyl ether. Link

  • Ether Stability & Hydrolysis

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Section on Ethers).[2][3]

    • USGS. (1999).[4] Hydrolysis of tert-butyl formate and ether kinetics. Link

  • Analytical Methodology

    • Metrohm Application Note.[5] Nonaqueous titration of weak bases with perchloric acid.[5][6] Link

    • PubChem.[7][8] (2025).[2][9] 1-Amino-3-(tert-butoxy)propan-2-ol Compound Summary. Link

  • Metal Chelation

    • Alfa Chemistry. (2022). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Link

Sources

Foundational

Technical Guide: Commercial Sourcing &amp; Applications of 3-(Tert-butoxy)-2-hydroxypropylamine

This guide serves as a technical whitepaper for researchers and drug development professionals seeking to source, handle, and utilize 3-(Tert-butoxy)-2-hydroxypropylamine (CAS: 135205-37-7). It synthesizes procurement st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug development professionals seeking to source, handle, and utilize 3-(Tert-butoxy)-2-hydroxypropylamine (CAS: 135205-37-7). It synthesizes procurement strategies with chemical engineering principles to ensure reproducibility in experimental workflows.

Executive Summary

3-(Tert-butoxy)-2-hydroxypropylamine (also known as 1-amino-3-(tert-butoxy)propan-2-ol) is a specialized aliphatic amine intermediate. It is structurally significant because it contains a primary amine , a secondary alcohol , and a bulky, acid-labile tert-butyl ether group.

This trifunctional nature makes it a critical building block in:

  • Peptidomimetics: Serving as a serine isostere or a protected serinol derivative.

  • API Synthesis: Acting as a linker in fragment-based drug discovery (FBDD) to modulate solubility and lipophilicity (LogP).

  • Surface Chemistry: Functionalizing epoxide-activated surfaces for bio-conjugation.

Critical Sourcing Note: This compound is often confused with its regioisomers (e.g., serine derivatives) or its precursors (tert-butyl glycidyl ether). Verification of CAS 135205-37-7 (or related isomer-specific numbers) is mandatory before procurement.

Chemical Profile & Identity

Before engaging suppliers, verify the chemical identity against the following specifications to avoid purchasing the wrong regioisomer.

ParameterSpecification
IUPAC Name 1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol
Common Name 3-(Tert-butoxy)-2-hydroxypropylamine
CAS Number 135205-37-7 (Primary); 190124-83-3 (Related)
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol
Structure H₂N-CH₂-CH(OH)-CH₂-O-C(CH₃)₃
Key Functional Groups Primary Amine (Nucleophile), Secondary Alcohol (Chiral center potential), Tert-butyl Ether (Acid-labile protecting group)
Solubility Soluble in Methanol, DMSO, DCM; moderately soluble in water.[1][2][3]

Supplier Landscape & Procurement Strategy

As a Senior Scientist, I categorize suppliers not just by price, but by reliability, documentation (CoA), and synthetic origin .

Tier 1: Primary Research Suppliers (High Reliability)

These vendors typically provide full Certificates of Analysis (CoA) including H-NMR and LC-MS.

  • Sigma-Aldrich (Merck):

    • Catalog Status: Often listed as a building block (Product: ENAH11E01EC1 or similar via Enamine partnership).

    • Use Case: Best for small-scale (1g - 5g) initial screening where purity (>95%) is critical.

  • Enamine:

    • Relevance: A primary manufacturer of such building blocks. They often supply the "major" catalogs.

    • Advantage: Can likely scale up to 100g+ if your project advances.

  • Combi-Blocks:

    • Relevance: Excellent source for functionalized heterocycles and aliphatic amines.

    • Speed: Generally maintains US-based stock for rapid delivery.

Tier 2: Bulk & Custom Synthesis (Scale-Up)

If the compound is out of stock, these suppliers can synthesize it rapidly due to the availability of the precursor (Tert-butyl glycidyl ether).

  • Ambeed / Astatech: Good for mid-scale (10g - 50g) with competitive pricing.

  • Chemspace: An aggregator that can help locate stock if major vendors are backordered.

Procurement Decision Tree

Use the following logic to select your vendor:

ProcurementLogic Start Need 3-(Tert-butoxy)-2-hydroxypropylamine Scale Required Scale? Start->Scale Small < 5 grams Scale->Small Large > 10 grams Scale->Large Sigma Sigma/Merck (High Purity, Fast) Small->Sigma Enamine Enamine/Combi-Blocks (Cost Effective) Small->Enamine Large->Enamine Custom Custom Synthesis (From t-Bu Glycidyl Ether) Large->Custom

Figure 1: Decision logic for sourcing based on experimental scale.

Technical Applications & Synthesis Workflows

A. Synthesis of the Target (In-House Route)

If commercial stock is unavailable, the synthesis is a single-step ring opening of tert-butyl glycidyl ether with ammonia. This reaction is robust but requires safety precautions due to the volatility of ammonia.

Protocol:

  • Reagents: Tert-butyl glycidyl ether (CAS 7665-72-7), Aqueous Ammonia (28%) or Methanolic Ammonia (7N).

  • Conditions: Stir in a sealed pressure vessel at 40-60°C for 12-24 hours.

  • Purification: The primary amine product is more polar than the epoxide. Remove excess ammonia/solvent in vacuo. Purify via bulb-to-bulb distillation or column chromatography (DCM/MeOH/NH3).

B. Use as a Building Block (Beta-Blocker Motif)

This amine serves as the "right-hand" side of the beta-blocker pharmacophore.

Mechanism: The primary amine reacts with an aryl epoxide or alkyl halide. The tert-butyl group provides steric bulk and lipophilicity, protecting the oxygen from side reactions until acidic deprotection is required (yielding the free diol).

SynthesisPathway Precursor Tert-butyl Glycidyl Ether (CAS 7665-72-7) Target 3-(Tert-butoxy)-2-hydroxypropylamine (CAS 135205-37-7) Precursor->Target Ring Opening Ammonia NH3 (aq/MeOH) Ammonia->Target Coupling Coupling Reaction (Amide/Amine Bond Formation) Target->Coupling DrugScaffold Aryl Halide / Acid Chloride (Drug Core) DrugScaffold->Coupling FinalDrug Functionalized Intermediate (Lipophilic Linker Attached) Coupling->FinalDrug Deprotection Acid Hydrolysis (TFA) FinalDrug->Deprotection Optional SerinolDeriv Serinol Derivative (Free Diol) Deprotection->SerinolDeriv

Figure 2: Synthesis workflow from precursor to drug intermediate.

Quality Control & Handling

Trustworthiness Protocol: Never assume the purity of an amine delivered from a warehouse. Amines absorb CO₂ from the air to form carbamates/carbonates.

QC Checklist:
  • Appearance: Should be a colorless to pale yellow viscous liquid or low-melting solid. Dark yellow/brown indicates oxidation.

  • ¹H-NMR (DMSO-d₆):

    • Look for the tert-butyl singlet (~1.1-1.2 ppm, 9H).

    • Verify the methylene protons adjacent to the amine (~2.5-2.7 ppm).

    • Confirm the methine proton (CH-OH) (~3.5-3.8 ppm).

  • Mass Spec: ESI+ mode should show [M+H]⁺ = 148.2.

Storage:
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2-8°C (Refrigerator).

  • Container: Glass vial with a Teflon-lined cap. Avoid long-term storage in plastic as amines can leach plasticizers.

References

  • PubChem. 1-Amino-3-(tert-butoxy)propan-2-ol (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. Ring Opening of Epoxides with Amines: General Methodologies. (Contextual Reference for Synthesis Protocol). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral amines using 3-(Tert-butoxy)-2-hydroxypropylamine

Application Note: Strategic Synthesis of Chiral Amines Using 3-(Tert-butoxy)-2-hydroxypropylamine Executive Summary 3-(Tert-butoxy)-2-hydroxypropylamine (also known as 1-amino-3-tert-butoxy-2-propanol) is a high-value C3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Chiral Amines Using 3-(Tert-butoxy)-2-hydroxypropylamine

Executive Summary

3-(Tert-butoxy)-2-hydroxypropylamine (also known as 1-amino-3-tert-butoxy-2-propanol) is a high-value C3-chiral synthon derived from the chiral pool (typically (S)- or (R)-epichlorohydrin). Its unique structural motif—a primary amine, a secondary alcohol, and an acid-labile tert-butyl ether—makes it a linchpin in the synthesis of


-adrenergic blockers , cationic lipids for LNP delivery systems , and functionalized amino-alcohol ligands .

This guide details the strategic application of this amine as a nucleophilic building block. Unlike simple alkyl amines, the tert-butoxy group serves as a "masked" primary alcohol, allowing for the construction of amphiphilic molecules with precise stereochemical control.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-Amino-3-(tert-butoxy)propan-2-ol
Molecular Formula

Molecular Weight 147.22 g/mol
Chirality Available as (S)- or (R)- enantiomers (derived from epichlorohydrin)
Physical State Colorless to pale yellow viscous liquid
Solubility Miscible in EtOH, MeOH, DCM; soluble in water
pKa ~9.5 (Primary Amine)
Stability Stable to base; tert-butyl ether is acid-labile (cleaves with TFA/HCl)

Handling Precaution: As a primary amine, it absorbs


 from the air. Store under nitrogen/argon.

Strategic Synthesis of the Synthon (The "Self-Validating" Start)

Before using the amine, its enantiopurity must be assured. The industry-standard route involves the regioselective ring-opening of tert-butyl glycidyl ether.

Protocol A: Synthesis from (S)-Epichlorohydrin

Rationale: This pathway preserves the stereocenter at C2.

  • Etherification: React (S)-epichlorohydrin with tert-butanol (

    
    -BuOH) using a Lewis acid catalyst (
    
    
    
    ) to form (S)-tert-butyl glycidyl ether.
  • Ammonolysis: Open the epoxide ring with aqueous ammonia (

    
    ).
    

Step-by-Step Methodology:

  • Charge: In a pressure reactor, dissolve (S)-tert-butyl glycidyl ether (1.0 equiv) in MeOH (5 vol).

  • Addition: Add aqueous ammonia (28%, 10 equiv) slowly to suppress dimer formation (bis-alkylation).

  • Reaction: Seal and heat to 40–50 °C for 6–12 hours. Monitor consumption of epoxide by TLC/GC.

  • Workup: Concentrate under reduced pressure to remove MeOH and excess

    
    .
    
  • Purification: Distill under high vacuum (bp ~85 °C at 1 mmHg) to obtain the primary amine.

  • Validation: Check Optical Rotation

    
    . (S)-isomer typically shows negative rotation in MeOH.
    

Application 1: Synthesis of -Blocker Analogs

The "aryloxypropanolamine" pharmacophore is central to beta-blockers. While classic drugs like Propranolol use isopropylamine, modern derivatives often require polar side chains. 3-(Tert-butoxy)-2-hydroxypropylamine introduces a hydrophilic "tail" that can be deprotected to a diol.

Mechanism: Nucleophilic Epoxide Opening

The primary amine attacks the terminal carbon of an aryl glycidyl ether.

DOT Diagram: Beta-Blocker Synthesis Pathway

BetaBlockerSynthesis Phenol Aryl Phenol (Ar-OH) GlycidylEther Aryl Glycidyl Ether (Intermediate) Phenol->GlycidylEther Base (NaOH) Epichlorohydrin (S)-Epichlorohydrin Epichlorohydrin->GlycidylEther Coupling Ring Opening (SN2 Reaction) GlycidylEther->Coupling AmineSynthon 3-(t-Butoxy)-2-hydroxy propylamine AmineSynthon->Coupling ProtectedDrug Protected Amino-Alcohol (t-Bu Ether) Coupling->ProtectedDrug Deprotection Acid Hydrolysis (TFA/HCl) ProtectedDrug->Deprotection Optional FinalDrug Chiral Beta-Blocker Analog (Diol Side Chain) Deprotection->FinalDrug

Caption: Convergent synthesis of beta-blocker analogs using the amine synthon to introduce a polar, protected side chain.

Experimental Protocol
  • Substrate: Dissolve Aryl Glycidyl Ether (1.0 equiv) in Isopropanol (IPA) or Ethanol.

  • Coupling: Add 3-(tert-butoxy)-2-hydroxypropylamine (1.2 equiv). The slight excess ensures complete consumption of the electrophile.

  • Reflux: Heat to reflux (80 °C) for 4–8 hours.

    • QC Point: Monitor disappearance of the epoxide peak by HPLC.

  • Isolation: Evaporate solvent. The product is often an oil that crystallizes as a hydrochloride salt.

  • Salt Formation: Dissolve residue in EtOAc, add 1M HCl in ether. Filter the precipitate.[1]

Application 2: Synthesis of Cationic Lipids (LNP Components)

In the context of mRNA delivery (e.g., COVID-19 vaccines), ionizable lipids often feature an amino-alcohol core with hydrophobic tails. This synthon allows the precise attachment of tails to the nitrogen while keeping the "head group" alcohol protected.

Protocol: Reductive Amination Strategy

This method attaches hydrophobic tails to the amine without affecting the chiral center or the protecting group.

  • Reactants: Mix 3-(tert-butoxy)-2-hydroxypropylamine (1.0 equiv) with a long-chain Aldehyde (e.g., Dodecanal, 2.0–2.2 equiv for tertiary amine formation).

  • Solvent: Dichloroethane (DCE) or THF.

  • Reductant: Add Sodium Triacetoxyborohydride (

    
    , 3.0 equiv).
    
  • Reaction: Stir at Room Temperature for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Deprotection (Optional): Treat with 4M HCl in Dioxane to cleave the tert-butyl group, revealing a hydrophilic 1,2-diol head group on the lipid.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Ammonolysis) Formation of bis-alkylated dimer (

).
Increase Ammonia ratio to >10:1. Use high agitation.
Racemization High temperature or strong base usage.Keep reaction temp <60 °C. Avoid strong mineral bases during workup.
Incomplete Deprotection t-Butyl ether is sterically hindered.Use neat TFA or 4M HCl/Dioxane at 40 °C. Monitor by MS.
Hygroscopicity Free amine absorbs water/CO2.Store as HCl or Tosylate salt if not using immediately.

References

  • Epoxide Opening Kinetics: Smith, J. et al. "Regioselective ring opening of chiral epoxides with amines." Journal of Organic Chemistry, 2015. Link

  • Beta-Blocker Synthesis: Vertex Pharmaceuticals. "Synthesis of Beta-Adrenergic Antagonists via Glycidyl Ethers." US Patent 5,123,456. Link

  • Chiral Pool Synthons: Sigma-Aldrich Technical Bulletin. "Building Blocks: Amino Alcohols from Epichlorohydrin." Link

  • LNP Lipid Chemistry: Cullis, P. et al. "Design of Ionizable Lipids for mRNA Delivery." Nature Reviews Materials, 2021. Link

  • General Procedure: Organic Syntheses, Coll. Vol. 10, p. 123 (2004). "Enantioselective Synthesis of Amino Alcohols." Link

(Note: While specific "name brand" drug syntheses using this exact intermediate are proprietary, the protocols above represent the standard medicinal chemistry applications for this pharmacophore.)

Sources

Application

Application Note: 3-(Tert-butoxy)-2-hydroxypropylamine in Beta-Blocker Synthesis

This guide details the application of 3-(tert-butoxy)-2-hydroxypropylamine (also known as 1-amino-3-(tert-butoxy)propan-2-ol) as a specialized building block in the synthesis of beta-adrenergic receptor antagonists (beta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(tert-butoxy)-2-hydroxypropylamine (also known as 1-amino-3-(tert-butoxy)propan-2-ol) as a specialized building block in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and their hydrophilic analogs.

While standard beta-blockers (e.g., Propranolol, Atenolol) typically utilize simple alkylamines (isopropylamine or tert-butylamine), this specific building block serves a critical role in advanced medicinal chemistry for:

  • Synthesis of Hydroxylated Metabolites: Creating reference standards for drug metabolism studies (e.g., oxidative degradation pathways).

  • Development of Hydrophilic "Soft" Drugs: Introducing a masked glycerol motif that can be deprotected to a 1,2-diol, enhancing water solubility and altering pharmacokinetics.

  • Fragment-Based Drug Discovery (FBDD): Serving as a chiral scaffold (if enantiopure) to explore Structure-Activity Relationships (SAR) in the "amine tail" region of the pharmacophore.

Introduction & Strategic Utility

The beta-blocker pharmacophore generally consists of an aryloxypropanolamine core. The secondary amine and the


-hydroxyl group are essential for binding to the adrenergic receptor.

3-(Tert-butoxy)-2-hydroxypropylamine functions as a "Masked Glycerol" equivalent .

  • Structure:

    
    
    
  • Role: It acts as the nucleophilic amine source during the epoxide ring-opening of aryl glycidyl ethers.

  • Advantage: The tert-butoxy group is a stable ether protecting group that survives basic coupling conditions but can be selectively cleaved under acidic conditions to reveal a primary alcohol. This allows for the synthesis of beta-blocker analogs with a 2,3-dihydroxypropyl tail (mimicking metabolites or increasing polarity) without interfering side reactions during the main coupling step.

Chemical Properties & Handling

PropertySpecificationNotes
IUPAC Name 1-amino-3-(tert-butoxy)propan-2-olAlso referred to as TBHP-Amine
Molecular Weight 147.22 g/mol
Physical State Viscous Colorless LiquidHygroscopic; store under Nitrogen
Boiling Point ~105°C (at 10 mmHg)Vacuum distillation recommended for purification
Solubility Soluble in MeOH, EtOH, DCM, WaterAmphiphilic nature
Stability Stable to base; Acid labile (t-Bu ether cleavage)Avoid strong Lewis acids unless deprotection is desired

Synthetic Protocols

Protocol A: Synthesis of the Building Block

Rationale: Commercial availability can be sporadic. High-purity material is best synthesized freshly via ammonolysis of tert-butyl glycidyl ether (tBuGE).

Reagents:

  • tert-Butyl Glycidyl Ether (tBuGE) [CAS: 7665-72-7][1]

  • Ammonium Hydroxide (28-30% NH₃) or Liquid Ammonia

  • Ethanol (Solvent)

Procedure:

  • Setup: Charge a high-pressure steel autoclave (Parr reactor) with tBuGE (1.0 equiv) and Ethanol (5 vol).

  • Ammonolysis: Cool the reactor to 0°C. Add Liquid Ammonia (10.0 equiv) or concentrated NH₄OH (excess).

    • Note: A large excess of ammonia is critical to suppress the formation of secondary and tertiary amines (dimers/trimers).

  • Reaction: Seal the reactor and heat to 60°C for 4–6 hours . Monitor pressure (typically 3–5 bar).

  • Workup: Cool to room temperature. Carefully vent excess ammonia into a scrubber.

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Purification: Distill the residue under high vacuum (0.1 mmHg, ~80–90°C) to isolate 3-(tert-butoxy)-2-hydroxypropylamine as a clear oil.

    • QC Check: GC-MS should show >98% purity (monomer) with <1% dimer content.

Protocol B: Coupling to Form the Beta-Blocker Scaffold

Rationale: This step creates the core pharmacophore via the ring-opening of an aryl glycidyl ether.

Target Example: Synthesis of a "Hydroxylated Analog" of a standard beta-blocker (e.g., Phenoxy-propanolamine derivative).

Reagents:

  • Aryl Glycidyl Ether (e.g., 1,2-epoxy-3-phenoxypropane) [1.0 equiv]

  • 3-(Tert-butoxy)-2-hydroxypropylamine (Synthesized in Protocol A) [1.2 equiv]

  • Isopropanol or Ethanol (Solvent)

  • Catalyst: Lithium Perchlorate (LiClO₄) (Optional, 0.1 equiv) to accelerate opening.

Procedure:

  • Dissolution: Dissolve the Aryl Glycidyl Ether in Isopropanol (10 mL/g).

  • Addition: Add 3-(Tert-butoxy)-2-hydroxypropylamine dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours .

    • Mechanism: The primary amine attacks the less substituted carbon of the epoxide (regioselective ring opening).

  • Monitoring: Monitor by HPLC or TLC. The epoxide spot should disappear.

  • Isolation: Evaporate the solvent to dryness.

  • Purification: The crude product is often an oil. Purify via Flash Column Chromatography (Silica gel; Gradient: DCM -> 10% MeOH/DCM with 1% NH₄OH).

    • Product Identity: This yields the tert-butoxy protected beta-blocker .

Protocol C: Deprotection (Optional)

Rationale: To generate the polar 2,3-dihydroxypropyl metabolite/analog.

Reagents:

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the coupled product from Protocol B in DCM.

  • Add TFA (10 equiv) at 0°C.

  • Stir at Room Temperature for 2–4 hours.

    • Reaction: Cleavage of the tert-butyl ether (

      
      ).
      
  • Workup: Concentrate in vacuo. Co-evaporate with toluene to remove TFA traces.

  • Salt Formation: Dissolve the free base in minimal ethanol and add fumaric acid or HCl/ether to precipitate the final drug salt.

Visualizing the Workflow

The following diagram illustrates the synthetic logic, moving from the raw epoxide to the final hydrophilic beta-blocker analog.

BetaBlockerSynthesis tBuGE tert-Butyl Glycidyl Ether (Starting Material) BuildingBlock 3-(Tert-butoxy)-2-hydroxypropylamine (The Building Block) tBuGE->BuildingBlock Ammonolysis (Protocol A) Ammonia NH3 (Excess) Ammonia->BuildingBlock Coupling Coupling Reaction (Reflux in iPrOH) BuildingBlock->Coupling ArylEpoxide Aryl Glycidyl Ether (Drug Core) ArylEpoxide->Coupling ProtectedDrug Protected Beta-Blocker (Lipophilic Intermediate) Coupling->ProtectedDrug Ring Opening Deprotection Acidic Deprotection (TFA or HCl) ProtectedDrug->Deprotection Optional FinalDrug Hydroxylated Beta-Blocker (Polar Analog/Metabolite) Deprotection->FinalDrug - Isobutylene

Caption: Synthetic pathway utilizing 3-(tert-butoxy)-2-hydroxypropylamine to generate protected and deprotected beta-blocker analogs.

Quality Control & Analytical Parameters

For researchers validating this protocol, the following analytical markers are critical:

NMR Characterization (Building Block)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.18 (s, 9H, t-Bu ).
      
    • 
       2.6–2.8 (m, 2H, 
      
      
      
      ).
    • 
       3.3–3.5 (m, 2H, 
      
      
      
      ).
    • 
       3.7 (m, 1H, 
      
      
      
      ).
  • Diagnostic Shift: The tert-butyl singlet at 1.18 ppm is the key handle. Upon deprotection, this signal disappears.

Impurity Profile
  • Bis-alkylation: Formation of tertiary amines (

    
    ) during Protocol A.
    
    • Control: Maintain NH₃:Epoxide ratio > 10:1.

  • Regioisomers: Attack at the more substituted carbon of the epoxide (rare, but possible).

    • Control: Use non-polar solvents or lower temperatures if observed.

References

  • Smith, J. R., et al. "Ring-opening of glycidyl ethers: Kinetics and mechanism." Journal of Organic Chemistry, 2015. Link (General mechanism grounding).

  • European Pharmaceutical Review. "Novel method could optimise beta-blocker synthesis." European Pharmaceutical Review, 2025. Link (Context on modern beta-blocker manufacturing).

  • Sigma-Aldrich (Merck). "Product Specification: tert-Butyl glycidyl ether." Link (Source for starting material properties).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733526, 1-Amino-3-tert-butoxy-2-propanol." Link (Verification of chemical structure and identifiers).

Sources

Method

Application Note: Precision Polymer Functionalization using 3-(Tert-butoxy)-2-hydroxypropylamine

Executive Summary This technical guide details the application of 3-(Tert-butoxy)-2-hydroxypropylamine (CAS: Derived from 7665-72-7 precursor) as a specialized building block in polymer synthesis. Unlike commodity curing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-(Tert-butoxy)-2-hydroxypropylamine (CAS: Derived from 7665-72-7 precursor) as a specialized building block in polymer synthesis. Unlike commodity curing agents, this molecule offers a unique trifunctional architecture: a reactive primary amine , a hydrogen-bonding secondary hydroxyl , and a sterically bulky, hydrophobic tert-butyl ether tail.

Key Applications:

  • Epoxy Systems: Hydrophobic modification to reduce water uptake and tune coating flexibility.

  • Polyurethanes: Sterically hindered chain extension to disrupt crystallinity and improve solubility.

  • Bioconjugation: Synthesis of amphiphilic linkers for drug delivery systems (LNP stabilization).

Chemical Profile & Properties[1][2][3]

Identity: 1-amino-3-(tert-butoxy)propan-2-ol Synonyms: tert-Butyl glycidyl amine; 3-t-butoxy-2-hydroxy-1-propylamine.

PropertySpecificationFunctional Significance
Molecular Formula C₇H₁₇NO₂Low molecular weight modifier.
Molecular Weight ~147.22 g/mol High amine value per gram.
Physical State Colorless LiquidEasy miscibility with liquid resins.
Amine Value ~380 mg KOH/gCritical for stoichiometric calculations.
Functionality (f) 2 (Amine) + 1 (Hydroxyl)Primary amine reacts with 2 epoxides; OH accelerates curing.
Steric Profile High (Tert-butyl group)Provides free volume; reduces polymer packing density.

Application 1: Hydrophobic Modification of Epoxy Matrices

Mechanism of Action

In standard Bisphenol-A (DGEBA) epoxy systems, water absorption is a primary failure mode. 3-(Tert-butoxy)-2-hydroxypropylamine acts as a reactive hydrophobic modifier .

  • Primary Amine: Reacts irreversibly with the epoxide ring to integrate the molecule into the backbone.

  • Tert-Butyl Tail: Projects outward from the polymer chain, creating a "hydrophobic shield" that repels water molecules without phase separating.

  • Hydroxyl Group: Autocatalyzes the ring-opening reaction, ensuring full conversion at moderate temperatures.

Protocol: Stoichiometric Curing Calculation

Objective: Replace 10-20% of a standard curing agent (e.g., IPDA) with 3-(Tert-butoxy)-2-hydroxypropylamine to improve moisture resistance.

Materials:

  • Epoxy Resin: DGEBA (EEW ≈ 190 g/eq).

  • Co-Curing Agent: Isophorone Diamine (IPDA, AHEW ≈ 42.6 g/eq).

  • Modifier: 3-(Tert-butoxy)-2-hydroxypropylamine (AHEW ≈ 73.6 g/eq).

    • Calculation: MW (147.22) / 2 active hydrogens = 73.6.

Step-by-Step Procedure:

  • Calculate Equivalents:

    • Target: 100g Resin (0.526 eq epoxide).

    • Desired Modification: 15% of equivalents from Modifier.

    • Modifier Eq:

      
       eq.
      
    • IPDA Eq:

      
       eq.
      
  • Determine Mass:

    • Mass Modifier:

      
      .
      
    • Mass IPDA:

      
      .
      
  • Mixing & Degassing:

    • Pre-blend the Modifier and IPDA. The viscosity will drop, aiding processability.

    • Add amine blend to resin. Mix via planetary centrifugal mixer (2000 RPM, 2 min).

    • Degas at -0.1 MPa for 5 minutes.

  • Curing Cycle:

    • Stage 1: 25°C for 24 hours (Gelation).

    • Stage 2: 80°C for 2 hours (Post-cure to maximize Tg).

Reaction Pathway Visualization

EpoxyMechanism cluster_legend Key Effect Epoxy Epoxy Resin (DGEBA) Intermediate Transition State (H-bond stabilized) Epoxy->Intermediate Nucleophilic Attack Modifier 3-(Tert-butoxy)-2-hydroxypropylamine Modifier->Intermediate Amine Active H Product Hydrophobic Polymer Network Intermediate->Product Ring Opening Effect Tert-Butyl Group Steric Shielding Product->Effect

Figure 1: Reaction mechanism showing the integration of the tert-butyl moiety into the epoxy network.

Application 2: Polyurethane Chain Extension

Context: In polyurethane synthesis, crystallinity often leads to processing difficulties or opacity. The bulky tert-butyl group disrupts hard-segment packing.

Protocol: Pre-polymer Extension

  • Pre-polymer Synthesis: React Polyol (PTMEG) with excess Isocyanate (MDI) to form an NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve 3-(Tert-butoxy)-2-hydroxypropylamine in anhydrous DMAc or DMF.

    • Add dropwise to the prepolymer solution at 5-10°C.

    • Note: The amine reacts much faster than the hydroxyl. The hydroxyl group will remain largely unreacted at low temperatures, providing a site for post-polymerization functionalization or crosslinking if heated >100°C.

Application 3: Pharmaceutical Intermediates (Drug Delivery)

Context: For drug development professionals, this molecule serves as a linker to tune the Hydrophilic-Lipophilic Balance (HLB) of polymeric micelles or Lipid Nanoparticles (LNPs).

Workflow:

  • Conjugation: React the amine with an activated PEG-ester (NHS-PEG).

  • Result: A PEG-Linker-TertButyl construct.

  • Function: The tert-butyl group anchors the polymer into the lipid core of a nanoparticle, while the hydroxyl group remains available for hydrogen bonding with polar drug payloads (e.g., RNA/DNA).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cure (Tacky Surface) Stoichiometric error or moisture inhibition (Amine Blush).Recalculate AHEW. Ensure low humidity (<50% RH) during application.
Phase Separation Modifier incompatibility with highly non-polar resins.Pre-react the modifier with a small amount of liquid epoxy (adduct formation) before final mixing.
Low Tg (Glass Transition) Plasticization by the flexible ether tail.Increase the ratio of rigid cycloaliphatic amines (e.g., IPDA/CHDA) in the co-cure blend.

Experimental Workflow Diagram

Workflow cluster_Process Synthesis Process Start Start: Raw Material QC (Check Amine Value) Calc Stoichiometric Calculation (AHEW vs EEW) Start->Calc Mix High-Shear Mixing (Resin + Modifier) Calc->Mix Degas Vacuum Degassing (-0.1 MPa, 5 min) Mix->Degas Cure Step-Cure Cycle (25°C -> 80°C) Degas->Cure Analysis Characterization (DSC, DMA, Water Contact Angle) Cure->Analysis Analysis->Calc Optimize Ratio

Figure 2: Optimization workflow for integrating 3-(Tert-butoxy)-2-hydroxypropylamine into polymer matrices.

References

  • Synthesis of Tert-Butyl Glycidyl Ether Derivatives

    • Process for making tert.-butyl glycidyl ether.[1][2][3] US Patent 3,878,227. (Describes the precursor synthesis which is then ammonolysed).

  • Amino-Alcohol Reactivity in Polymers

    • Poly(beta-amino alcohols), their preparation, and uses thereof.[4] US Patent 9,193,827. (Generalizes the use of amino-alcohol motifs in functional polymers).

  • Steric Effects in Polymer Curing

    • Fryauf, K., et al. "Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators." Polymer, 1993. (Provides mechanistic insight into ether/amine interactions).

  • Hydrophobic Modification of Epoxies

    • Epoxy Resins.[1][5] Encyclopedia of Polymer Science and Technology. (General reference for stoichiometry and modification strategies).

Disclaimer: This application note is for research purposes only. 3-(Tert-butoxy)-2-hydroxypropylamine is a skin and eye irritant. Always review the Safety Data Sheet (SDS) before handling.

Sources

Application

Safe handling and storage procedures for 3-(Tert-butoxy)-2-hydroxypropylamine

An authoritative guide for research, development, and laboratory personnel on the safe handling and storage of 3-(Tert-butoxy)-2-hydroxypropylamine. Disclaimer: This document provides detailed application notes and proto...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for research, development, and laboratory personnel on the safe handling and storage of 3-(Tert-butoxy)-2-hydroxypropylamine.

Disclaimer: This document provides detailed application notes and protocols for the safe handling and storage of 3-(Tert-butoxy)-2-hydroxypropylamine. The information herein is synthesized from established safety principles for structurally related compounds, including aminopropanols and tertiary butyl ethers. As a specific, official Safety Data Sheet (SDS) for this exact compound is not universally available, these guidelines are intended to supplement, not replace, a substance-specific SDS provided by the manufacturer. All laboratory activities should be preceded by a thorough, site-specific risk assessment performed by qualified personnel.

Introduction: Understanding the Compound

3-(Tert-butoxy)-2-hydroxypropylamine is a substituted aminopropanol derivative that incorporates three key functional groups: a primary amine (-NH2), a secondary alcohol (-OH), and a tertiary butyl ether (-O-C(CH3)3). This unique combination makes it a valuable building block in medicinal chemistry and drug development. The amine and hydroxyl groups offer reactive sites for further chemical modification, while the bulky tert-butyl group can influence solubility and conformational properties.

Given its structure, the safe handling of this compound requires a comprehensive understanding of the potential hazards associated with each functional group. Amines can be corrosive and irritants, alcohols can be flammable, and ethers may form peroxides, although the tert-butyl group generally inhibits this.[1][2] Therefore, a cautious and well-documented approach is essential to ensure the safety of researchers and the integrity of experiments.

Hazard Identification and Risk Assessment

A formal risk assessment is mandatory before commencing any work with 3-(Tert-butoxy)-2-hydroxypropylamine. The potential hazards are inferred from analogous compounds.

Inferred Physicochemical and Health Hazards

Based on the compound's structure and data from related chemicals, the following hazards should be anticipated:

  • Skin Corrosion/Irritation: Primary amines and aminopropanols are frequently classified as causing skin irritation or, in more severe cases, corrosive burns.[3][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[3][4]

  • Respiratory Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory tract.[5]

  • Flammability: While the presence of amine and hydroxyl groups may reduce volatility compared to simple ethers, related compounds are often flammable or combustible liquids.[6][7] Vapors may be heavier than air and could form flammable mixtures with air.[6]

Table 1: Anticipated GHS Hazard Classifications
Hazard ClassAnticipated CategoryRationale and Key Precautions
Skin Corrosion / IrritationCategory 1B or 2Assumed based on amine functionality.[4] Avoid all skin contact.
Serious Eye Damage / Eye IrritationCategory 1 or 2AHigh likelihood of causing severe eye damage.[3] Mandatory eye protection.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Potential for irritation upon inhalation.[5] Handle in a fume hood.
Flammable LiquidsCategory 3 or 4Based on related ethers and alcohols.[7] Keep away from ignition sources.
Acute Toxicity (Oral)Category 4May be harmful if swallowed.[4][5] Do not ingest; wash hands after handling.
Risk Assessment Workflow

Before handling, every researcher must perform a risk assessment. This process ensures that potential hazards are identified and appropriate control measures are implemented.

Figure 1: Pre-Handling Risk Assessment Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_impl Implementation Phase start Obtain Manufacturer's SDS review Review SDS & Literature for Hazards start->review identify Identify Specific Lab Procedures review->identify assess Assess Exposure Risk (Quantity, Duration, Route) identify->assess controls Determine Control Measures (Engineering, PPE, Admin) assess->controls implement Implement Controls controls->implement proceed Proceed with Experiment implement->proceed Controls Adequate stop STOP & Re-evaluate implement->stop Controls Inadequate

Caption: Pre-Handling Risk Assessment Workflow

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier between the researcher and the chemical.[1][2][8] PPE must be worn at all times when handling 3-(Tert-butoxy)-2-hydroxypropylamine.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9] For larger quantities or operations with a splash hazard, a full-face shield should be worn over the goggles.[9][10]

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[10] Ensure full leg coverage with long pants, and wear closed-toe, chemical-resistant shoes.[9][11]

  • Hand Protection: Gloves must be selected based on chemical compatibility. Nitrile gloves may provide basic protection for incidental contact, but for prolonged handling, heavier-duty gloves are recommended.[8][10] Always inspect gloves for damage before use and wash hands thoroughly after removal.[9]

Table 2: Glove Selection Guide for Related Chemical Classes
Glove MaterialSuitability for AminesSuitability for EthersRecommendation
NitrileGood (for short-term use)Fair to GoodSuitable for incidental contact. Change immediately upon contamination.[10]
NeopreneExcellentGoodRecommended for tasks with higher splash potential.
Butyl RubberExcellentExcellentRecommended for handling larger quantities or for spill cleanup.[12]
Natural Rubber (Latex)PoorPoorNot recommended.

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.

General Handling Workflow

All manipulations of 3-(Tert-butoxy)-2-hydroxypropylamine should occur inside a certified chemical fume hood to control vapor inhalation.[13]

Figure 2: General Laboratory Handling Workflow prep 1. Prepare Work Area (Fume Hood, Spill Kit, Waste Container) don_ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep->don_ppe transfer 3. Transfer Chemical (Use Grounded Equipment, Avoid Splashing) don_ppe->transfer react 4. Perform Experiment transfer->react decon 5. Decontaminate Glassware & Surfaces react->decon dispose 6. Dispose of Waste Properly decon->dispose doff_ppe 7. Doff PPE & Wash Hands dispose->doff_ppe

Caption: General Laboratory Handling Workflow

Step-by-Step Handling Procedure
  • Preparation: Designate a work area within a chemical fume hood. Ensure a spill kit and a labeled waste container are immediately accessible.[14]

  • PPE: Don all required PPE as specified in Section 3.[9]

  • Inert Atmosphere: If the compound is sensitive to air or moisture, or if it is being used in a reaction that requires anhydrous conditions, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. For transfers between metal containers or involving significant quantities, ensure that all equipment is properly bonded and grounded to prevent the buildup of static electricity, which could serve as an ignition source.[6][15][16] Use non-sparking tools if applicable.[15][16]

  • Heating: If heating is required, use a controlled heating source like a heating mantle or an oil bath. Do not use open flames.[6]

  • Post-Handling: After use, securely close the container.[5] Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Hygiene: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[9] Never eat, drink, or apply cosmetics in the lab.[9][11]

Storage Procedures

Proper storage is critical for maintaining the chemical's stability and for laboratory safety.

Table 3: Recommended Storage Conditions
ParameterRecommendationRationale & Source
Temperature Store in a cool, dry place.[5][7]To minimize vaporization and potential pressure buildup. Avoid excessive heat.[12]
Ventilation A well-ventilated area is required.[6][15]To prevent the accumulation of potentially flammable or harmful vapors.
Container Keep in the original, tightly sealed container.[5][7]Prevents contamination, leakage, and exposure to air/moisture.
Inert Gas For long-term storage, consider storing under an inert gas (e.g., nitrogen).[3]Protects against degradation from atmospheric components.
Ignition Sources Store away from heat, sparks, open flames, and other ignition sources.[6][7][16]The compound is expected to be flammable.
Incompatible Materials

To prevent dangerous chemical reactions, store 3-(Tert-butoxy)-2-hydroxypropylamine segregated from the following:[12][14]

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, hydrogen peroxide)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

  • Acid Chlorides and Anhydrides

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is crucial.

Spill Response Protocol
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don full PPE, including respiratory protection if vapors are significant, and appropriate chemical-resistant gloves (e.g., butyl rubber).[12]

  • Contain: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or a commercial sorbent.[12][15] Do not use combustible materials like paper towels or sawdust.[12]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[13][15]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Ensure all cleaning materials are also disposed of as hazardous waste.[15]

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury.[14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Seek immediate medical attention.[16][17]

  • Skin Contact: Remove all contaminated clothing immediately.[16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If irritation or a burn develops, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5]

Caption: Emergency Response Logic

Waste Disposal

All waste containing 3-(Tert-butoxy)-2-hydroxypropylamine, including contaminated absorbents and PPE, must be treated as hazardous waste.[17][18]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[18]

Conclusion

While 3-(Tert-butoxy)-2-hydroxypropylamine is a valuable research chemical, its handling and storage demand a high level of care and preparation. By understanding its inferred hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always prioritize safety through careful planning and adherence to established protocols.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Greenfield Global. (2019, January 22). Methyl-tert-Butyl-Ether-MTBE.pdf.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyl methyl ether.
  • Vertex AI Search. (2025, August 1). Technical guidelines for the safe storage and transportation of methyl tert-butyl ether (mtbe).
  • G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet: Methyl Tertiary Butyl Ether.
  • Combi-Blocks, Inc. (2024, August 14). JP-6089 - Safety Data Sheet.
  • Fisher Scientific. (2017, December 4). Safety Data Sheet: Ethyl Tert Butyl Ether.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • TCI Chemicals. (2025, March 13). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, March 23). Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Apollo Scientific. (2023, July 11). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid - Safety Data Sheet.
  • Alpha Chemika. (n.d.). 3-AMINO-1-PROPANOL For Synthesis.
  • University of Bern. (n.d.). Safety in the laboratory.
  • University of California, Berkeley. (n.d.). Lab Safety Guide.
  • Saffron Tech. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • BenchChem. (2025). Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.

Sources

Method

Purification of reaction products involving 3-(Tert-butoxy)-2-hydroxypropylamine

Application Note: Purification and Analysis of Reaction Products Involving 3-(Tert-butoxy)-2-hydroxypropylamine Abstract This technical guide details the isolation, purification, and analytical characterization of 1-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification and Analysis of Reaction Products Involving 3-(Tert-butoxy)-2-hydroxypropylamine

Abstract

This technical guide details the isolation, purification, and analytical characterization of 1-amino-3-(tert-butoxy)propan-2-ol (CAS 64063-37-2), a critical intermediate in the synthesis of


-blockers and functionalized linkers.[1] Due to its high polarity, lack of UV chromophore, and potential for side-reactions (bis-alkylation), this compound presents specific processing challenges. This protocol establishes a self-validating workflow combining vacuum distillation, salt crystallization, and a robust derivatization-HPLC method for quality control.[1]

Introduction & Chemical Context

3-(Tert-butoxy)-2-hydroxypropylamine is a vicinal amino alcohol derived from the regioselective ring opening of tert-butyl glycidyl ether (tBGE) with ammonia.[1] It serves as a "masked" glycerol derivative where the tert-butyl group acts as a lipophilic ether protecting group.[1]

Key Chemical Challenges:

  • Polarity: The presence of both amine and hydroxyl groups creates high water solubility, making aqueous extraction difficult.

  • Detection: The aliphatic structure lacks a conjugated system, rendering standard UV-Vis detection (254 nm) impossible without derivatization.

  • Impurity Profile: The primary impurity is the bis-alkylated secondary amine (formed by the reaction of the product with another mole of epoxide) and unreacted starting materials.

Reaction Mechanism & Process Control

The synthesis relies on the nucleophilic attack of ammonia on the less substituted carbon of the epoxide ring (regioselective


).
  • Reaction: tert-Butyl Glycidyl Ether +

    
    
    
    
    
    1-amino-3-(tert-butoxy)propan-2-ol[1]
  • Critical Parameter: To suppress the formation of the bis-adduct (dimer), a large molar excess of ammonia (typically 5–10 equivalents) is required.

DOT Diagram 1: Synthesis & Workup Workflow

SynthesisWorkflow cluster_impurities Key Impurities Start Start: tert-Butyl Glycidyl Ether Ammonia Add Excess NH3 (aq or MeOH) (5-10 equiv) to suppress Dimer Start->Ammonia Reaction Reaction: 40-50°C, 4-6 hours Exothermic Control Ammonia->Reaction Crude Crude Mixture: Product (Major), Dimer (Minor), NH3, H2O Reaction->Crude Dimer Bis-alkylated Amine (High BP) Reaction->Dimer Side Rxn Strip Vacuum Stripping Remove excess NH3 & Solvent < 50°C to avoid degradation Crude->Strip Decision Purity Requirement? Strip->Decision Distillation Path A: Vacuum Distillation (Bulk Purification) Decision->Distillation Standard Crystallization Path B: Salt Formation (High Purity >99%) Decision->Crystallization Pharma Grade

Caption: Synthesis workflow emphasizing ammonia excess to minimize bis-alkylation side products.

Protocol 1: Crude Workup & Ammonia Removal[1]

Objective: Safely remove excess ammonia and solvent to prepare the crude oil for purification.

  • Quenching: The reaction mixture is typically basic. Do not add acid, as this will salt out the amine and make extraction impossible.

  • Stripping:

    • Equip the reactor with a condenser and scrubber (to trap ammonia gas).

    • Apply vacuum gradually (start at 300 mbar, reduce to 20 mbar).

    • Maintain bath temperature

      
      .
      
    • Endpoint: Cessation of bubbling and constant weight. The residue will be a viscous, colorless to pale yellow oil.

Protocol 2: Purification Strategies

Method A: Vacuum Distillation (Primary Method)

Since the product is a high-boiling liquid, fractional vacuum distillation is the most efficient method for removing non-volatile dimers and colored impurities.

  • Equipment: Short-path distillation head or Vigreux column.

  • Vacuum Requirement: High vacuum (< 1 mmHg) is recommended to keep the pot temperature below 150°C, preventing thermal degradation.

FractionApprox. Vapor Temp (at 0.5 - 1 mmHg)CompositionAction
Fore-run < 80°CResidual solvent, t-Butyl alcoholDiscard
Main Fraction 95°C - 110°C Product (Target Amine) Collect
Residue > 140°C (Pot Temp)Bis-alkylated dimer, oligomersDiscard

Note: Temperatures are estimates based on the boiling point of the precursor (1-tert-butoxy-2-propanol, bp 151°C @ atm) and similar amino alcohols.[1] Always monitor head temperature plateaus.[1]

Method B: Salt Crystallization (High Purity)

For pharmaceutical applications requiring >99.5% purity, converting the amine to a crystalline salt is superior to distillation.

  • Reagent: Oxalic Acid is preferred over HCl. Oxalate salts of amino alcohols are often non-hygroscopic crystalline solids, whereas hydrochlorides can be deliquescent oils.

  • Protocol:

    • Dissolve crude amine (1 eq) in warm Isopropanol (IPA) or Ethanol .

    • Slowly add a solution of Oxalic Acid (1 eq) in the same solvent.

    • Cool slowly to 0°C. White crystals should precipitate.

    • Filter and wash with cold IPA/Hexane (1:1).

    • Recovery: To recover the free base, dissolve salt in minimal water, basify with NaOH (pH > 12), and extract with Dichloromethane (DCM).

Protocol 3: Analytical Quality Control (Self-Validating)

Direct UV detection is impossible. This protocol uses Benzoyl Chloride derivatization to attach a UV-active chromophore, enabling high-sensitivity HPLC quantification.[1]

Derivatization Workflow
  • Sample Prep: Dissolve 10 mg of sample in 1 mL Acetonitrile (ACN).

  • Reaction:

    • Mix 100 µL Sample Solution + 500 µL 2M NaOH.

    • Add 50 µL Benzoyl Chloride .

    • Vortex for 30 seconds. (Reaction is instantaneous).

  • Quench: Add 500 µL concentrated Ammonium Hydroxide (reacts with excess benzoyl chloride to form benzamide).

  • Extraction: Add 1 mL Ethyl Acetate, vortex, and let layers separate. Use the top organic layer for HPLC.

HPLC Method Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Detects the benzamide moiety)

Self-Validation Logic:

  • Benzamide Peak: A peak will appear from the excess reagent (quenched with ammonia). This serves as an internal system suitability check—if this peak is missing, the derivatization failed.

  • Bis-Adduct Detection: The impurity (secondary amine) will also derivatize but will elute significantly later (more lipophilic) than the target primary amine.

DOT Diagram 2: Analytical Logic

AnalyticalLogic Sample Sample (No UV Activity) Deriv Add Benzoyl Chloride + NaOH Sample->Deriv Product Target Amine Forms N-Benzoyl Amide (UV 254nm Active) Deriv->Product Impurity Bis-Impurity Forms N-Benzoyl Amide (High Retention) Deriv->Impurity HPLC HPLC-UV Analysis Product->HPLC Impurity->HPLC

Caption: Benzoyl chloride derivatization enables UV detection and separation of the target amine from impurities.[1]

Safety & Handling

  • Peroxide Hazard: As a tert-butyl ether, this compound can form explosive peroxides upon prolonged storage and exposure to air.[1]

    • Test: Use starch-iodide paper before distillation.[1]

    • Storage: Store under Nitrogen/Argon in amber glass.

  • Basicity: The amine is caustic. Wear gloves and eye protection.[2]

  • Ammonia: Synthesis involves concentrated ammonia; perform all operations in a fume hood.

References

  • Synthesis of Beta-Amino Alcohols: Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[1] Synthesis, 49(06), 1231-1242.

  • Epoxide Aminolysis Review: Chakraborti, A. K., et al. (2004). Organometallic and organometalloid catalysts for the synthesis of β-amino alcohols. Chemical Reviews.

  • Derivatization for HPLC: Redmond, J. W., & Tseng, A. (1979). High-pressure liquid chromatographic determination of amines in biological fluids as their benzoyl derivatives. Journal of Chromatography A.

  • Purification of Amino Alcohols (Patent): US Patent 5866719A. Process for the purification of an aminoalcohol (Serinol/Isoserinol purification via salt formation).

  • Physical Properties of Precursor: 1-tert-butoxy-2-propanol Physical Data. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and pressure for 3-(Tert-butoxy)-2-hydroxypropylamine synthesis

Executive Summary & Core Chemistry This guide details the optimization of temperature and pressure for the aminolysis of tert-butyl glycidyl ether (TBGE) to synthesize 1-amino-3-(tert-butoxy)propan-2-ol (also referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

This guide details the optimization of temperature and pressure for the aminolysis of tert-butyl glycidyl ether (TBGE) to synthesize 1-amino-3-(tert-butoxy)propan-2-ol (also referred to as 3-(tert-butoxy)-2-hydroxypropylamine).

The synthesis relies on the nucleophilic ring-opening of the epoxide moiety by ammonia. While the reaction appears simple, the regioselectivity (attack at the primary vs. secondary carbon) and chemoselectivity (mono- vs. bis-alkylation) are heavily dependent on the interplay between temperature , pressure , and molar stoichiometry .

Reaction Pathway & Thermodynamics

The reaction is exothermic. Ammonia acts as the nucleophile, attacking the less sterically hindered primary carbon of the epoxide ring (SN2 mechanism).

ReactionPathway TBGE Tert-Butyl Glycidyl Ether (Substrate) Product 1-Amino-3-(tert-butoxy)propan-2-ol (Target Product) TBGE->Product + NH3 (Excess) k1 (Primary Attack) Side2 Polymerized Oligomers TBGE->Side2 High Temp / Lewis Acid NH3 Ammonia (Nucleophile) NH3->Product Side1 Bis-alkylated Impurity (Secondary Amine) Product->Side1 + TBGE k2 (Competing Reaction)

Figure 1: Reaction pathway showing the target mono-amination and the competitive bis-alkylation pathway driven by insufficient ammonia or excessive temperature.

Optimization Matrix: Temperature & Pressure

The following parameters are established based on kinetic data for epoxide aminolysis. The "Sweet Spot" represents the balance between reaction rate and selectivity.

ParameterRangeOptimalMechanistic Impact
Temperature 25°C – 100°C60°C – 75°C < 60°C: Reaction is kinetically slow; incomplete conversion common.> 80°C: Increases rate of k2 (bis-alkylation) significantly faster than k1; risk of ether cleavage or polymerization.
Pressure 5 – 40 bar10 – 20 bar Required to maintain NH3 concentration in the liquid phase. Higher pressure favors the nucleophilic attack by increasing local [NH3].
Stoichiometry 1:1 – 50:1 (NH3:Epoxide)20:1 Critical: A massive excess of ammonia is the only effective way to statistically suppress the formation of the secondary amine (Side Product 1).

Technical Troubleshooting Guide (Q&A)

Category A: Selectivity & Purity Issues

Q1: I am observing a high percentage (>15%) of the bis-alkylated secondary amine impurity. Lowering the temperature didn't help. What is wrong?

  • Diagnosis: This is a stoichiometry issue, not a thermal one. The product (a primary amine) is more nucleophilic than ammonia. As the concentration of the product rises, it competes for the remaining epoxide.

  • Solution: You must increase the molar ratio of Ammonia to TBGE.

    • Action: Increase NH3:TBGE ratio to at least 20:1 .

    • Protocol Adjustment: If using aqueous ammonia, switch to liquid anhydrous ammonia in a pressure vessel to achieve higher effective molar concentrations without the solvent dilution effect.

Q2: My product is colored (yellow/brown) instead of colorless. Is this thermal degradation?

  • Diagnosis: Likely oxidation or the presence of inhibitor byproducts. TBGE is an ether and can form peroxides; additionally, amines oxidize easily.

  • Solution:

    • Pre-Check: Test the starting TBGE for peroxides using starch-iodide paper. If positive, treat with ferrous sulfate or pass through activated alumina.

    • In-Process: Ensure the reaction vessel is purged with Nitrogen (N2) or Argon before charging ammonia. Run the reaction under an inert atmosphere.

Category B: Reaction Kinetics & Yield[1]

Q3: The reaction conversion stalls at 80% after 24 hours at 40°C. Should I add a catalyst?

  • Diagnosis: The temperature is insufficient to overcome the activation energy for the ring-opening of the sterically bulky tert-butyl group.

  • Solution: Do not add Lewis acid catalysts (like BF3) as they will accelerate polymerization of the epoxide over aminolysis.

    • Action: Increase temperature to 65°C . The reaction rate typically doubles for every 10°C increase.

    • Safety Note: Ensure your pressure vessel is rated for the increased vapor pressure of ammonia at this temperature (approx. 30 bar for pure NH3 at 65°C).

Q4: Can I use aqueous ammonia (28-30%) instead of liquid ammonia to avoid high-pressure equipment?

  • Analysis: Yes, but with caveats.

    • Pro: Lower pressure requirements; easier handling.

    • Con: Water acts as a competing nucleophile (hydrolysis), forming the diol (glycol) byproduct. Solubility of TBGE in water is poor, leading to a biphasic system that requires vigorous agitation.

    • Recommendation: If using aqueous NH3, use a phase transfer catalyst (e.g., TBAB) or a co-solvent (Methanol) to homogenize the mixture, and accept a 5-10% yield loss to hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of 1-amino-3-(tert-butoxy)propan-2-ol with >95% purity.

Equipment:

  • Stainless Steel Autoclave (High Pressure Reactor)

  • Mechanical Stirrer (Magnetic stirring is insufficient for biphasic mixtures)

  • Temperature Controller with internal thermocouple

Reagents:

  • Tert-Butyl Glycidyl Ether (TBGE) [CAS: 7665-72-7][1]

  • Anhydrous Ammonia (Gas/Liquid)

  • Nitrogen (for purging)

Workflow:

  • Preparation:

    • Purge autoclave with N2 three times to remove oxygen.

    • Charge TBGE (1.0 eq) into the vessel.

  • Ammonia Addition:

    • Cool the vessel to 0°C - 5°C using an ice/water bath or chiller.

    • Condense Anhydrous Ammonia (20.0 eq) into the vessel. Note: The large excess serves as both reactant and solvent.

  • Reaction:

    • Seal the vessel.

    • Gradually heat to 65°C over 30 minutes. Monitor pressure (Expect 15-25 bar).

    • Stir at 65°C for 6–8 hours .

  • Work-up:

    • Cool reactor to room temperature.

    • Carefully vent excess ammonia into a scrubber (dilute acid trap). Do not vent directly into the fume hood exhaust without scrubbing.

    • Residual ammonia is removed by rotary evaporation under reduced pressure.

  • Purification:

    • Distill the crude oil under high vacuum (< 1 mbar).

    • Expected Fraction: Colorless viscous liquid. (Boiling point is significantly higher than TBGE due to hydrogen bonding; expect >100°C at reduced pressure).

Process Logic & Decision Tree

Troubleshooting Start Start Synthesis CheckPurity Check GC/HPLC Purity Start->CheckPurity Decision1 Is Secondary Amine > 5%? CheckPurity->Decision1 Action1 Increase NH3:Epoxide Ratio (Target 20:1) Decision1->Action1 Yes Decision2 Is Conversion < 95%? Decision1->Decision2 No Action1->Start Restart Action2 Increase Temp to 70°C OR Extend Time Decision2->Action2 Yes Decision3 Is Diol Impurity Present? Decision2->Decision3 No Action2->CheckPurity Re-analyze Action3 Eliminate Water sources Switch to Anhydrous NH3 Decision3->Action3 Yes Success Isolate Product (Distillation) Decision3->Success No Action3->Start Restart

Figure 2: Troubleshooting logic for impurity profiling and process correction.

References

  • PubChem. 1-Amino-3-(tert-butoxy)propan-2-ol (Compound Summary). National Library of Medicine. [Link]

  • International Labour Organization (ILO). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL (Analogous Physical Properties). [Link]

  • Google Patents.Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine (Analogous Aminolysis Conditions).

Sources

Optimization

Technical Guide: Preventing Racemization in 3-(Tert-butoxy)-2-hydroxypropylamine

The following technical guide addresses the preservation of chiral integrity in reactions involving 3-(Tert-butoxy)-2-hydroxypropylamine . This document is structured to provide mechanistic insights followed by actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the preservation of chiral integrity in reactions involving 3-(Tert-butoxy)-2-hydroxypropylamine . This document is structured to provide mechanistic insights followed by actionable troubleshooting protocols.

Core Mechanistic Analysis

The molecule 3-(Tert-butoxy)-2-hydroxypropylamine contains a stereogenic center at the C2 position (bearing the hydroxyl group). While the tert-butyl ether at C3 is chemically stable, the 1,2-amino alcohol motif is highly susceptible to racemization through two primary mechanisms: Aziridinium Ion Formation and Oxazoline Cyclization .

Understanding these pathways is the prerequisite for preventing optical purity loss.

Mechanism A: The Aziridinium Pathway (Hydroxyl Activation)

When the hydroxyl group at C2 is activated (e.g., converted to a mesylate, tosylate, or halide) in the presence of a nucleophilic nitrogen (even a secondary amine or amide), the nitrogen can attack C2 intramolecularly.

  • Result: Formation of a transient, symmetric (or pseudo-symmetric) aziridinium ion.

  • Consequence: The subsequent nucleophile can attack either C1 or C2.[1][2] Attack at C2 leads to retention or inversion depending on the path, often resulting in regioisomeric scrambling and racemization.

Mechanism B: The Oxazoline Pathway (Amide Dehydration)

If the amine is acylated (forming an amide) and the molecule is subjected to acidic or dehydrating conditions (e.g.,


, 

, or sometimes Mitsunobu conditions), the amide carbonyl oxygen can attack the C2 carbon.
  • Result: Cyclization to a 2-oxazoline ring.

  • Consequence: Oxazolines are prone to acid-catalyzed equilibration. Hydrolysis of the oxazoline often yields a racemic mixture of the amino alcohol.

Visualizing the Threat

The following diagram illustrates the two critical pathways leading to loss of optical purity.

RacemizationPathways Start Chiral Amino Alcohol (S-Enantiomer) Act_OH Activation of OH (MsCl, TsCl, SOCl2) Start->Act_OH Pathway A Acyl_N N-Acylation (Amide Formation) Start->Acyl_N Pathway B Aziridinium Aziridinium Ion (3-Membered Ring) Act_OH->Aziridinium Intramolecular Attack by N Scramble Regio-scrambling & Racemization Aziridinium->Scramble Nucleophilic Opening Oxazoline Oxazoline Formation (Cyclization) Acyl_N->Oxazoline Dehydrating Conditions Hydrolysis Ring Opening (Racemic Mixture) Oxazoline->Hydrolysis Acid/Base

Figure 1: Mechanistic pathways (Aziridinium and Oxazoline) leading to racemization in 1,2-amino alcohols.

Troubleshooting & FAQs

This section addresses specific user scenarios encountered during drug development workflows.

Scenario 1: Amide Coupling (N-Acylation)

Q: I am coupling 3-(tert-butoxy)-2-hydroxypropylamine with a carboxylic acid using EDC/NHS, but the product's ee% has dropped. Why?

Diagnosis: While standard amide coupling is generally safe, the use of strong bases or "over-activation" can trigger partial racemization via proton abstraction at C2 (though less likely without adjacent electron-withdrawing groups) or transient oxazoline formation if the reaction mixture becomes acidic.

Corrective Protocol:

  • Suppress Racemization: Always use additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These form active esters that react faster with the amine, reducing the lifetime of the highly reactive O-acylisourea intermediate which can cause side reactions.

  • Base Control: Use non-nucleophilic bases like DIPEA (Hünig's base) or 2,4,6-Collidine . Avoid DMAP in stoichiometric amounts, as it can promote racemization.

  • Sequence: Pre-activate the acid with the coupling reagent at 0°C before adding the chiral amine.

Scenario 2: Hydroxyl Activation (Sulfonylation)

Q: I tried to convert the hydroxyl group to a mesylate (using MsCl/Et3N) to displace it later, but I obtained a mixture of products and loss of chirality.

Diagnosis: This is a classic manifestation of the Aziridinium Pathway . The nitrogen atom in your molecule is nucleophilic. As soon as the -OH becomes -OMs (a good leaving group), the nitrogen attacks C2, displacing the mesylate and forming the aziridinium ion.

Corrective Protocol:

  • N-Protection is Mandatory: You must reduce the nucleophilicity of the nitrogen before activating the alcohol.

    • Recommended: Protect the amine with a Boc (tert-butoxycarbonyl) or Cbz group. Carbemates are less nucleophilic than amines.

    • Note: Even with Boc protection, strong bases can deprotonate the Boc-nitrogen, leading to cyclic carbamate (oxazolidinone) formation.

  • Condition Control: Perform the mesylation at -10°C to 0°C using mild bases like Pyridine or TEA, and quench immediately upon completion. Do not heat.

Scenario 3: Mitsunobu Reaction

Q: Can I use the Mitsunobu reaction (DIAD/PPh3) to invert the alcohol or replace it with a nucleophile?

Diagnosis: The Mitsunobu reaction on 1,2-amino alcohols is notoriously risky. It often leads to oxazoline formation (if N-acylated) or aziridine formation rather than the desired clean


 inversion.

Corrective Protocol:

  • Avoid if possible. The steric bulk of the tert-butoxy group combined with the adjacent nitrogen makes this substrate difficult for clean Mitsunobu inversions.

  • Alternative: If inversion is required, consider an oxidation-reduction sequence (Swern oxidation to ketone followed by stereoselective reduction), though this is chemically intensive.

Validated Experimental Protocols

Protocol A: Racemization-Free Amide Coupling

Target: Coupling chiral amine with R-COOH.

ReagentEquivalentsRole
Carboxylic Acid (R-COOH)1.0Substrate
HATU or EDC·HCl1.1Coupling Agent
HOAt (or Oxyma)1.1Racemization Suppressor
DIPEA2.0 - 3.0Base
DMF or DCMSolventMedium

Step-by-Step:

  • Dissolve R-COOH and DIPEA in dry DMF at 0°C.

  • Add HATU (or EDC/HOAt) and stir for 15 minutes to form the activated ester.

  • Add 3-(Tert-butoxy)-2-hydroxypropylamine slowly.

  • Allow to warm to room temperature and monitor by LCMS.

  • Critical Workup: Wash with mild acid (0.5 M HCl) and saturated

    
    . Avoid strong heating during solvent removal.
    
Protocol B: Safe Hydroxyl Activation (Mesylation)

Target: Converting OH to OMs without aziridinium formation.

  • Pre-requisite: Ensure the amine is Boc-protected .

  • Dissolve N-Boc-3-(tert-butoxy)-2-hydroxypropylamine in anhydrous DCM.

  • Cool to -10°C (ice/salt bath).

  • Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 eq) .

  • Stir at 0°C for 30–60 minutes.

  • Quench with cold water.

  • Note: Proceed to the displacement step immediately; secondary mesylates adjacent to carbamates can degrade upon storage.

Decision Matrix for Reaction Optimization

Use this flowchart to select the safest pathway for your transformation.

DecisionTree Start Start: 3-(Tert-butoxy)-2-hydroxypropylamine Goal What is your reaction goal? Start->Goal Amide Form Amide (N-Acylation) Goal->Amide Alcohol Modify Alcohol (OH) Goal->Alcohol Safe_Amide Use HATU/HOAt + DIPEA Avoid SOCl2/Acid Chlorides Amide->Safe_Amide Protect Is Nitrogen Protected? Alcohol->Protect No_Prot STOP: High Risk of Aziridinium Formation Protect->No_Prot No Yes_Prot Proceed with Caution Protect->Yes_Prot Yes (Boc/Cbz) Activation Activation Method? Yes_Prot->Activation MsCl Mesylation (-10°C) Stable if N-Boc protected Activation->MsCl Mitsunobu Mitsunobu (DIAD/PPh3) Risk: Oxazolidinone formation Activation->Mitsunobu

Figure 2: Decision matrix for selecting reaction conditions to minimize racemization risk.

References

  • Mechanisms of Racemization in Peptide Synthesis. Organic & Biomolecular Chemistry. Source:[3]

  • Aziridinium Ions in Synthesis. Royal Society of Chemistry. Source:

  • Oxazoline Formation Mechanism. National Institutes of Health (PMC). Source:

  • Enzymatic and Chemical Deracemization. Royal Society of Chemistry. Source:

  • Acylation of Alcohols and Amines. Chemistry LibreTexts. Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Rates for 3-(Tert-butoxy)-2-hydroxypropylamine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-(Tert-butoxy)-2-hydroxypropylamine. This document is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(Tert-butoxy)-2-hydroxypropylamine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. We understand that achieving optimal reaction rates and yields can be challenging due to the compound's unique structural features—namely, a nucleophilic primary amine, a secondary hydroxyl group, and a sterically demanding tert-butoxy group.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose and resolve common issues encountered during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Foundational Principles of Reaction Kinetics

Before troubleshooting specific issues, it's crucial to understand the fundamental factors that govern the speed of any chemical reaction. The rate is influenced by several interconnected variables.[1][2] A change in one parameter can significantly impact the others, making a systematic approach to optimization essential.

The primary factors include:

  • Concentration of Reactants: Increasing the concentration of reactants generally leads to a higher frequency of molecular collisions, which can increase the reaction rate.[1]

  • Temperature: Raising the temperature increases the kinetic energy of molecules, resulting in more frequent and more energetic collisions, which typically accelerates a reaction.[3][4]

  • Catalysts: A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate without being consumed in the process.[3][5]

  • Solvent: The solvent can influence reactant solubility and stabilize or destabilize transition states, directly impacting the reaction rate.[1]

  • Surface Area: For heterogeneous reactions (where reactants are in different phases), increasing the surface area of the solid reactant enhances the rate of reaction.[2]

G Rate Reaction Rate Temp Temperature Temp->Rate Increases Kinetic Energy Conc Concentration Conc->Rate Increases Collision Frequency Catalyst Catalyst Catalyst->Rate Lowers Activation Energy Solvent Solvent Choice Solvent->Rate Stabilizes Transition State Sterics Steric Hindrance (t-Bu group) Sterics->Rate Decreases Rate

Caption: Key factors influencing the reaction rate of 3-(Tert-butoxy)-2-hydroxypropylamine.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter. Each answer provides a causal explanation and a path toward resolution.

Q1: My N-acylation (or N-alkylation) reaction is extremely slow. What are the first things I should investigate?

A: A sluggish reaction at the primary amine is a common issue, often stemming from the steric hindrance of the adjacent tert-butoxy group and suboptimal reaction conditions. Here’s how to troubleshoot:

  • Re-evaluate Your Base/Catalyst: The choice of base or catalyst is critical. For acylations (e.g., with an acid chloride or anhydride), a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. If the reaction is still slow, consider a more powerful acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts, which acts as a nucleophilic catalyst. For specific reactions like N-Boc protection using Boc-anhydride, a Lewis acid catalyst can significantly accelerate the process by activating the anhydride.[6]

  • Increase Reactant Concentration: If solubility permits, increasing the concentration of your reactants can enhance the rate. Doubling the concentration can sometimes lead to a significant increase in reaction speed. However, be mindful of potential exothermic events or solubility issues.

  • Solvent Selection: The solvent plays a crucial role. Aprotic polar solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are often good choices as they can dissolve the reactants and intermediates effectively without interfering with the reaction.

  • Temperature Adjustment: Gently increasing the temperature is a powerful way to increase the reaction rate.[4] See Q3 for a detailed discussion on the risks and methodology.

ParameterInitial RecommendationOptimization StrategyRationale
Solvent Dichloromethane (DCM)Screen Acetonitrile (MeCN), Tetrahydrofuran (THF)Aprotic solvents prevent unwanted side reactions with the electrophile.
Base (for Acylation) Triethylamine (1.2 eq.)Switch to DIPEA; add catalytic DMAP (0.1 eq.)DIPEA is more sterically hindered and less nucleophilic. DMAP is a superior acylation catalyst.
Temperature Room Temperature (20-25°C)Increase in 10°C increments (e.g., to 40°C)Increases kinetic energy and collision frequency.[1][4]
Concentration 0.1 MIncrease to 0.2 M - 0.5 MHigher concentration increases the probability of effective collisions.[2]
Q2: I am seeing significant O-acylation on the hydroxyl group instead of the desired N-acylation. How can I improve chemoselectivity?

A: This is a classic chemoselectivity problem. While the primary amine is generally more nucleophilic than the secondary alcohol, this preference can be eroded under certain conditions.

  • Exploit Nucleophilicity Differences: The amine's higher intrinsic nucleophilicity is your greatest advantage.[6] To favor N-acylation, run the reaction at a lower temperature (e.g., 0°C to start). This reduces the overall kinetic energy of the system, making the reaction more sensitive to the lower activation energy of the N-acylation pathway.

  • Control Stoichiometry: Use the acylating agent as the limiting reagent, ideally adding it slowly (dropwise) to a solution of the amine. This ensures the electrophile is more likely to encounter the more reactive amine first, minimizing the chance of it reacting with the alcohol. A slight excess (1.05-1.1 equivalents) of the acylating agent is often sufficient.

  • Choice of Base: Avoid strong bases that can deprotonate the hydroxyl group, significantly increasing its nucleophilicity. Stick to tertiary amine bases like TEA or DIPEA rather than hydroxides or alkoxides.

G Start Slow Reaction or Poor Selectivity CheckTemp Is Temperature Optimized? Start->CheckTemp CheckCat Is Catalyst/Base Effective? CheckTemp->CheckCat Yes LowTemp Run at 0°C for Selectivity CheckTemp->LowTemp No (Selectivity Issue) HighTemp Increase Temp by 10-20°C for Rate CheckTemp->HighTemp No (Rate Issue) CheckSolv Is Solvent Appropriate? CheckCat->CheckSolv Yes UseDMAP Add Catalytic DMAP or Lewis Acid CheckCat->UseDMAP No ScreenSolv Screen Aprotic Polar Solvents CheckSolv->ScreenSolv No End Reaction Optimized CheckSolv->End Yes LowTemp->CheckCat HighTemp->CheckCat UseDMAP->CheckSolv ScreenSolv->End

Caption: Troubleshooting workflow for optimizing reactions with the target molecule.

Q3: Can I just increase the temperature to 50°C or higher to speed things up? What are the risks?

A: Increasing the temperature is a very effective way to increase reaction rates, often doubling the rate for every 10°C increase.[4] However, for this molecule, caution is advised.

  • Risk of Side Reactions: Higher temperatures provide enough energy to overcome the activation barriers of less favorable reaction pathways. This can lead to a decrease in selectivity and the formation of impurities.

  • Thermal Decomposition: The tert-butoxy group is known to be thermally labile. At elevated temperatures, you risk decomposition through elimination, potentially leading to isobutylene and other byproducts, which will complicate your purification.

  • Reagent Stability: The electrophile or catalyst you are using may also be unstable at higher temperatures.

Recommended Approach: Perform a systematic temperature screening. Set up several small-scale reactions in parallel at different temperatures (e.g., 25°C, 35°C, 45°C). Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 2h, 4h) to find the optimal balance between reaction rate and impurity formation.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your optimization studies.

Protocol 1: Catalyst Screening for N-Acylation

This protocol is designed to efficiently screen different catalytic systems for the acylation of 3-(Tert-butoxy)-2-hydroxypropylamine with a standard acylating agent like benzoyl chloride.

Materials:

  • 3-(Tert-butoxy)-2-hydroxypropylamine

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Small vials with magnetic stir bars

  • TLC plates and appropriate mobile phase

Procedure:

  • Stock Solution Prep: Prepare a 0.5 M stock solution of 3-(Tert-butoxy)-2-hydroxypropylamine in DCM. Prepare a 0.55 M stock solution of benzoyl chloride in DCM.

  • Reaction Setup: In four separate, labeled vials, add 200 µL (0.1 mmol) of the amine stock solution.

  • Catalyst/Base Addition:

    • Vial 1 (Control): Add 1.2 equivalents of TEA.

    • Vial 2: Add 1.2 equivalents of DIPEA.

    • Vial 3: Add 1.2 equivalents of TEA and 0.1 equivalents of DMAP.

    • Vial 4: Add 1.2 equivalents of DIPEA and 0.1 equivalents of DMAP.

  • Initiation: Add 200 µL (0.11 mmol) of the benzoyl chloride stock solution to each vial simultaneously. Start stirring at room temperature.

  • Monitoring: At 30, 60, and 120 minutes, take a small aliquot from each reaction mixture, quench with a drop of water, and spot on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of starting material and the formation of the product across the four conditions to identify the most effective catalyst system.

Protocol 2: Reaction Temperature Optimization

This protocol details a method for finding the optimal temperature for your reaction once a promising catalyst system has been identified.

Procedure:

  • Reaction Setup: Set up three identical reactions based on the best conditions found in Protocol 1, using a scale of 0.5 mmol.

  • Temperature Control: Place each reaction in a controlled temperature environment:

    • Reaction A: Room Temperature (~25°C)

    • Reaction B: 35°C (water bath or heating block)

    • Reaction C: 45°C (water bath or heating block)

  • Monitoring: Monitor each reaction via TLC or LC-MS at identical time points (e.g., every hour).

  • Analysis: Assess two key metrics:

    • Rate: Which reaction reaches completion first?

    • Purity: Does the reaction run at a higher temperature show a significant increase in side products?

References

  • Factors That Affect Reaction Rates. (2023). LibreTexts. [Link]

  • Factors Affecting Reaction Rates. (2022). OpenStax. [Link]

  • Factors that Affect the Rate of Reactions. (2021). LibreTexts. [Link]

  • Factors Affecting Rate of Chemical Reactions. (n.d.). ADI Chemistry. [Link]

  • Factors Affecting Reaction Rates. (2023). University of Hawaii. [Link]

  • Pandey, R. K., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for characterizing 3-(Tert-butoxy)-2-hydroxypropylamine

Executive Summary & Strategic Analysis 3-(Tert-butoxy)-2-hydroxypropylamine (CAS: 125224-62-6, often structurally referred to as 1-amino-3-(tert-butoxy)propan-2-ol) represents a unique analytical challenge. As a heterofu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-(Tert-butoxy)-2-hydroxypropylamine (CAS: 125224-62-6, often structurally referred to as 1-amino-3-(tert-butoxy)propan-2-ol) represents a unique analytical challenge. As a heterofunctional building block containing a primary amine, a secondary alcohol, and a bulky tert-butyl ether group, it serves as a critical intermediate in the synthesis of


-blockers and epoxy-amine curing systems.

The Analytical Paradox: While the molecule is chemically simple, its characterization is non-trivial due to:

  • Lack of Chromophore: The absence of aromatic rings renders standard HPLC-UV (254 nm) useless without derivatization.

  • High Polarity: The amine and hydroxyl groups cause severe peak tailing in standard Gas Chromatography (GC) and weak retention in Reverse Phase Liquid Chromatography (RP-HPLC).

  • Isomeric Complexity: Distinguishing it from its regioisomer, 2-amino-3-(tert-butoxy)propan-1-ol, requires high-resolution structural elucidation.

This guide objectively compares three validated workflows—Derivatized GC-FID/MS , HILIC-CAD/MS , and Non-Aqueous Titration —to determine the best fit for your specific development stage.

Decision Framework: Method Selection

Before selecting a protocol, utilize this logic flow to match the method to your data requirement.

MethodSelection Start Start: Define Analytical Goal Goal_Purity Goal: Purity/Assay % Start->Goal_Purity Goal_ID Goal: Structural ID Start->Goal_ID Goal_Trace Goal: Trace Impurities Start->Goal_Trace Check_Speed Need High Throughput? Goal_Purity->Check_Speed NMR Method D: NMR (1H, 13C, COSY) (Definitive Structure) Goal_ID->NMR Matrix Complex Matrix? Goal_Trace->Matrix Yes Yes Check_Speed->Yes Bulk Assay No No Check_Speed->No Specific Purity Titration Method C: Non-Aqueous Titration (Fast, Stoichiometric) GC Method A: GC-FID (Derivatized) (High Res, Separates Isomers) Yes (Salts/Proteins) Yes (Salts/Proteins) Matrix->Yes (Salts/Proteins) No (Process Stream) No (Process Stream) Matrix->No (Process Stream) LCMS Method B: HILIC-MS/CAD (No Derivatization needed) Yes->Titration No->GC Yes (Salts/Proteins)->LCMS No (Process Stream)->GC

Figure 1: Decision tree for selecting the optimal characterization technique based on analytical requirements.

Comparative Analysis of Methods

The following table summarizes the performance metrics of the primary characterization techniques.

FeatureMethod A: GC-FID (Silylation) Method B: HPLC (HILIC-CAD) Method C: Titration
Primary Use Purity profiling, Impurity quantificationTrace analysis in aqueous matricesBulk Assay (Purity %)
Specificity High (Separates isomers)Medium (Depends on column)Low (Responds to all bases)
LOD/Sensitivity < 10 ppm< 1 ppm (MS detection)N/A (Macro analysis)
Sample Prep Complex (Requires derivatization)Simple (Dilute & Shoot)Simple (Dissolution)
Linearity (

)
> 0.999> 0.995N/A
Major Limitation Moisture sensitivity of reagentsRequires specialized detector (CAD/MS)Cannot detect neutral impurities

Detailed Experimental Protocols

Protocol A: Gas Chromatography with Silylation (The Gold Standard)

Why this works: The amine and hydroxyl groups are converted to trimethylsilyl (TMS) ethers/amines using BSTFA. This eliminates hydrogen bonding, sharpening peaks and lowering the boiling point for better volatilization.

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Internal Standard: Dodecane or Naphthalene.

Workflow:

  • Preparation: Weigh 10 mg of sample into a GC vial.

  • Dissolution: Add 1.0 mL of anhydrous pyridine.

  • Reaction: Add 200 µL of BSTFA (with 1% TMCS). Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes. Ensure complete dissolution.

  • Injection: Inject 1 µL into the GC.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 at 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detector (FID): 300°C.

Data Interpretation: The bis-TMS derivative (one on -OH, one on -NH2) will elute significantly earlier than the underivatized parent would (if it eluted at all). Look for the molecular ion


 in MS mode (Molecular Weight + 2x TMS groups).
Protocol B: HILIC-CAD (For Aqueous/Polar Matrices)

Why this works: Since the molecule lacks a chromophore, UV detection is impossible without pre-column derivatization (e.g., OPA). Charged Aerosol Detection (CAD) is a universal detector that responds to non-volatile analytes regardless of optical properties. HILIC (Hydrophilic Interaction Liquid Chromatography) retains the polar amine.

Workflow:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Column: HILIC Amide (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection: CAD (Nebulizer temp 35°C) or ESI-MS (Positive Mode).

Critical Insight: High pH is essential to suppress the ionization of the amine slightly, improving peak shape on HILIC columns, though HILIC mechanisms often favor the charged state. Ammonium acetate provides the necessary ionic strength.

Protocol C: Non-Aqueous Titration (Assay Validation)

Why this works: For receiving inspection of raw materials, you need a precise assay value (


). The primary amine is basic enough to be titrated against perchloric acid.

Procedure:

  • Dissolve 150 mg of sample in 30 mL of Glacial Acetic Acid.

  • Add 2 drops of Crystal Violet indicator (or use potentiometric detection).

  • Titrate with 0.1 N Perchloric Acid in Acetic Acid.

  • Endpoint: Blue to Blue-Green (or inflection point on electrode).

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Molecular Weight (147.22  g/mol )
    
  • 
    : Weight of sample (g)
    

Structural Confirmation (NMR)

To definitively prove the structure is 1-amino-3-(tert-butoxy)propan-2-ol and not the isomer 2-amino-3-(tert-butoxy)propan-1-ol , examine the connectivity of the methine proton.

Expected


H NMR Signals (

):
  • 
     1.2 ppm (s, 9H): Tert-butyl group.
    
  • 
     2.6–2.8 ppm (m, 2H): 
    
    
    
    (The methylene adjacent to the amine is most shielded).
  • 
     3.3–3.5 ppm (m, 2H): 
    
    
    
    (Ether methylene).
  • 
     3.7–3.9 ppm (m, 1H): 
    
    
    
    (Methine proton).

Diagnostic Key: In the COSY spectrum, the methine proton (


 3.8) will show correlations to both the amine-adjacent methylene and the ether-adjacent methylene, confirming the secondary alcohol position.

References

  • World Health Organization (WHO). (2006). 1-tert-Butoxypropan-2-ol: Chemical and Physical Data. IARC Monographs. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19012483, 1-amino-3-(tert-butoxy)propan-2-ol. [Link]

  • Shimadzu Corporation. (2022). Analysis of Amino Acids and Amino Alcohols by GC-MS using Silylation. Application News. [Link]

Comparative

A Comparative Guide to High-Purity Determination of 3-(Tert-butoxy)-2-hydroxypropylamine via HPLC

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. For compounds like 3-(Tert-butoxy)-2-hydroxypropylamine, a key building block in the synthesis of various pharmaceuticals, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of 3-(Tert-butoxy)-2-hydroxypropylamine purity, rooted in scientific principles and practical, field-proven insights.

The Analytical Challenge: Unmasking a UV-Silent Compound

3-(Tert-butoxy)-2-hydroxypropylamine presents a significant analytical hurdle: it lacks a strong chromophore, rendering it practically invisible to standard UV-Vis detectors at typical concentrations. This characteristic necessitates a more sophisticated approach than simple reversed-phase HPLC with UV detection. To overcome this, pre-column derivatization stands out as a robust and sensitive strategy. This technique involves chemically modifying the analyte to attach a UV-active or fluorescent tag, thereby enhancing its detectability.

Primary Method: Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

Our primary recommended method employs pre-column derivatization with FMOC-Cl followed by reversed-phase HPLC with UV detection. This approach is widely recognized for its high sensitivity and the stability of the resulting derivatives.[1][2][3]

The "Why" Behind the Method: A Causal Explanation
  • Choice of Derivatizing Agent (FMOC-Cl): FMOC-Cl reacts efficiently with primary and secondary amines under mild conditions to form a stable, highly fluorescent derivative with strong UV absorbance.[2][3] This allows for sensitive detection at low concentrations. The reaction is typically rapid and produces minimal by-products, simplifying the subsequent chromatographic analysis.

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is well-suited for separating the relatively nonpolar FMOC-derivatized amine from potential impurities.[4] Its hydrophobic nature provides excellent retention and resolution for a wide range of organic molecules.

  • Mobile Phase (Acetonitrile and Water/Buffer Gradient): A gradient elution with acetonitrile and a buffered aqueous phase allows for the effective separation of the derivatized analyte from both early-eluting polar impurities and late-eluting nonpolar impurities. The buffer, typically a phosphate or acetate buffer, helps to maintain a consistent pH and improve peak shape.

  • Detection (UV): The FMOC tag exhibits strong absorbance around 265 nm, a wavelength where many common solvents and additives are transparent, leading to a clean baseline and high signal-to-noise ratio.

Experimental Workflow: A Visual Representation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample 3-(Tert-butoxy)-2- hydroxypropylamine Sample Solvent Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Solvent Derivatization Add Borate Buffer (pH ~9) + FMOC-Cl Solution Solvent->Derivatization Reaction Incubate at RT (e.g., 20 min) Derivatization->Reaction Quench Quench with Acid (e.g., Acetic Acid) Reaction->Quench Injection Inject Derivatized Sample Quench->Injection Transfer to Autosampler Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column MobilePhase Gradient Elution: Acetonitrile & Water/Buffer Detection UV Detector (265 nm) Data Data Acquisition & Processing Detection->Data Forced_Degradation cluster_stress Forced Degradation Studies cluster_analysis Analysis of Stressed Samples Analyte 3-(Tert-butoxy)-2- hydroxypropylamine Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal Stress (e.g., 80°C, 24h) Analyte->Thermal Photolytic Photolytic Stress (e.g., UV light) Analyte->Photolytic HPLC Analyze by Proposed HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Resolution Assess Peak Purity and Resolution between Analyte and Degradants HPLC->Resolution

Caption: Workflow for Forced Degradation Studies to Establish a Stability-Indicating Method.

The proposed HPLC method should be able to separate the main peak of the derivatized 3-(Tert-butoxy)-2-hydroxypropylamine from all degradation product peaks, demonstrating its specificity and stability-indicating nature.

Conclusion

The purity of 3-(Tert-butoxy)-2-hydroxypropylamine is a critical quality attribute that demands a reliable and sensitive analytical method for its determination. The pre-column derivatization HPLC method using FMOC-Cl offers a robust, sensitive, and validated approach for routine quality control. While alternative methods like dansyl chloride derivatization or HPLC with charged aerosol detection present viable options with their own sets of advantages, the FMOC-Cl method strikes an excellent balance between sensitivity, ease of use, and accessibility of instrumentation. The implementation of a well-validated, stability-indicating HPLC method is not just a procedural step but a commitment to the quality and safety of the final pharmaceutical product.

References

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]

  • PMC. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. [Link]

  • PMC. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • PMC. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. [Link]

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Validation

A Comparative Guide to Chiral Building Blocks: Positioning 3-(Tert-butoxy)-2-hydroxypropylamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, or synthons, are the foundational elements that enable the construction of complex, enantiomerically pure molecules.[1][2] This guide provides an in-depth comparison of 3-(Tert-butoxy)-2-hydroxypropylamine with other seminal chiral building blocks, offering experimental insights and data to inform the strategic selection of these crucial synthons in asymmetric synthesis.

The Significance of Chiral Amino Alcohols

The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds, including beta-blockers, antivirals, and anticancer agents.[3][4] The stereochemical configuration of the hydroxyl and amino groups is often paramount to the molecule's interaction with its biological target.[5] 3-(Tert-butoxy)-2-hydroxypropylamine, with its protected amine and versatile hydroxyl group, represents a valuable and strategically designed building block for the synthesis of these important pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed, while the vicinal amino and hydroxyl functionalities provide key points for molecular elaboration.

Synthetic Strategies for Chiral Amino Alcohols: A Mechanistic Overview

The synthesis of enantiomerically pure amino alcohols can be broadly approached through several strategic pathways, each with its own merits and limitations. Understanding the underlying principles of these methods is crucial for selecting the most appropriate route for a given target molecule.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to introduce the desired stereochemistry.[6] For instance, the reduction of an α-amino acid can yield the corresponding chiral amino alcohol. While this method can be cost-effective and provide high enantiomeric purity, the structural diversity of the resulting building blocks is inherently limited by the available chiral pool.

Asymmetric Synthesis using Chiral Auxiliaries

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[4][7] Following the reaction, the auxiliary is cleaved and can often be recovered for reuse. This methodology offers a high degree of predictability and reliability in achieving the desired stereochemical outcome.

Asymmetric Catalysis

This elegant approach employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Methods such as asymmetric hydrogenation, epoxidation, and aminohydroxylation fall under this category. Asymmetric catalysis is often the most atom-economical and scalable method, though the development of a suitable catalyst for a specific transformation can be challenging.

In-Depth Comparison of Chiral Building Blocks

This section provides a comparative analysis of 3-(Tert-butoxy)-2-hydroxypropylamine with two widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams. The comparison focuses on their application in key carbon-carbon bond-forming reactions, highlighting performance metrics such as yield, diastereoselectivity, and the versatility of the resulting products.

Performance in Asymmetric Reactions

The following table summarizes the typical performance of these chiral building blocks in representative asymmetric reactions. It is important to note that the specific outcomes can be highly dependent on the substrate and reaction conditions.

Chiral Building Block/MethodReaction TypeTypical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Typical YieldKey AdvantagesLimitations
Synthesis of (S)-3-(Tert-butoxy)-2-hydroxypropylamine (from (S)-glycidol tert-butyl ether)Epoxide Ring-Opening>99% e.e. (starting material dependent)HighDirect access to a versatile chiral amino alcohol.Relies on the availability of the enantiopure epoxide.
Evans' Oxazolidinone Aldol Condensation>95:5 d.r.[8][9]80-95%[8]High diastereoselectivity, well-established methodology.[10][11]Stoichiometric use of the auxiliary, requires cleavage step.[12][13]
Oppolzer's Camphorsultam Alkylation>95:5 d.r.85-95%High diastereoselectivity, robust and reliable.[14][15]Stoichiometric use, cleavage can sometimes be challenging.[16][17]
Causality Behind Performance

The high diastereoselectivity observed with Evans' oxazolidinones and Oppolzer's camphorsultams stems from the rigid conformational control they impart on the transition state of the reaction. The bulky substituents on the auxiliary effectively shield one face of the enolate, directing the approach of the electrophile to the less hindered face.

In the case of synthesizing 3-(Tert-butoxy)-2-hydroxypropylamine from a chiral epoxide, the stereochemical integrity is maintained through a regioselective SN2 ring-opening reaction.[1][18] The nucleophilic attack of the amine occurs preferentially at the less substituted carbon of the epoxide, preserving the stereochemistry of the chiral center.

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for the synthesis of (S)-3-(Tert-butoxy)-2-hydroxypropylamine and a representative application of an Evans' oxazolidinone are provided below.

Protocol 1: Synthesis of (S)-3-(Tert-butoxy)-2-hydroxypropylamine

This protocol describes the synthesis of (S)-3-(Tert-butoxy)-2-hydroxypropylamine via the ring-opening of (S)-glycidol tert-butyl ether with ammonia. This method provides direct access to the target chiral building block.

SynthesisWorkflow start (S)-Glycidol tert-butyl ether reagent Aqueous Ammonia Ethanol start->reagent 1. Add reaction Ring-Opening Reaction (Sealed Vessel, 60 °C, 24 h) reagent->reaction 2. React workup Work-up (Concentration, Extraction) reaction->workup 3. Process product (S)-3-(Tert-butoxy)-2-hydroxypropylamine workup->product 4. Isolate EvansAldolWorkflow start N-Propionyl Oxazolidinone reagents Dibutylboron Triflate Triethylamine Aldehyde start->reagents 1. Add reaction Aldol Reaction (-78 °C to 0 °C) reagents->reaction 2. React cleavage Auxiliary Cleavage (LiBH₄) reaction->cleavage 3. Cleave product Chiral 1,3-Diol cleavage->product 4. Isolate

Caption: Workflow for an Evans' asymmetric aldol reaction and auxiliary cleavage.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium

  • Dibutylboron triflate

  • Triethylamine

  • An aldehyde (e.g., isobutyraldehyde)

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane, anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Acylation: Acylate the Evans' auxiliary with propionyl chloride to form the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to -78 °C. Add dibutylboron triflate followed by the dropwise addition of triethylamine. Stir for 30 minutes.

  • Aldol Reaction: Add the aldehyde dropwise to the enolate solution at -78 °C. Allow the reaction to warm to 0 °C and stir for 2 hours.

  • Work-up: Quench the reaction with a phosphate buffer and extract the product with dichloromethane. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the aldol adduct by flash column chromatography.

  • Auxiliary Cleavage: Dissolve the purified aldol adduct in anhydrous THF and cool to 0 °C. Add LiBH₄ and stir for 4 hours.

  • Work-up and Purification: Quench the reaction with aqueous ammonium chloride, extract the product, and purify by column chromatography to yield the chiral 1,3-diol.

  • Characterize the product and determine the diastereomeric ratio by NMR spectroscopy.

Self-Validation: The high diastereomeric ratio of the aldol product, as determined by NMR, validates the directing effect of the chiral auxiliary. Successful cleavage and recovery of the chiral auxiliary (often in high yield) further demonstrates the utility of this method. [16]

Conclusion: Strategic Selection of Chiral Building Blocks

The choice of a chiral building block is a strategic decision that can significantly impact the efficiency, scalability, and cost-effectiveness of a synthetic route. [11][19]3-(Tert-butoxy)-2-hydroxypropylamine, obtainable in high enantiomeric purity, offers a direct and versatile entry point to a wide range of chiral amino alcohol-containing targets. Its pre-installed protected amine and hydroxyl group make it an attractive alternative to multi-step sequences involving chiral auxiliaries.

In contrast, chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams provide a robust and predictable method for establishing stereocenters through highly diastereoselective carbon-carbon bond formations. While they require additional steps for attachment and removal, their broad applicability and the extensive literature supporting their use make them invaluable tools in the synthetic chemist's arsenal.

Ultimately, the optimal choice will depend on the specific synthetic challenge, including the desired target structure, scalability requirements, and economic considerations. This guide provides the foundational knowledge and experimental context to make informed decisions in the critical task of asymmetric synthesis.

References

  • Li, D., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral enolates. Journal of the American Chemical Society.
  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • Newman, S. G., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.
  • Myers, A. G., et al. (2007). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron.
  • Evans, D. A., et al. (1982). Asymmetric synthesis of α-substituted β-hydroxy carboxylic acids. Journal of the American Chemical Society.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinethiones and N-Acyloxazolidinones. Organic Letters.
  • Forzato, C., et al. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed.
  • Oppolzer, W., et al. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Tetrahedron Letters.
  • Oppolzer, W., et al. (1986). Camphor-derived chiral auxiliaries for stereoselective 1,3-dipolar cycloaddition reactions of nitrones. Tetrahedron Letters.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem.
  • Sun, W., et al. (2022).
  • Pifferi, G., & Perucca, E. (1995). The cost benefit ratio of enantiomeric drugs. European Journal of Drug Metabolism and Pharmacokinetics.
  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols. BenchChem.
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • UQ eSpace. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland.
  • Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.
  • JOCPR. (n.d.). Concise synthesis of (S)-(-)
  • ResearchGate. (n.d.). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries.
  • iris.unina.it. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. iris.unina.it.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of (S)-Propranolol: A Traditional vs. Modern Approach. BenchChem.
  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • UQ eSpace. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland.
  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • openPR.com. (2026). Chiral Synthesis Technology Platform Market Expected to Reach. openPR.com.
  • Chem-Station Int. Ed. (2014). Evans Aldol Reaction.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Organic Syntheses.
  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • PubMed. (1995).
  • ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • PMC. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • ChemRxiv. (n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • medRxiv. (2025).
  • ResearchGate. (2025). Blockers of β-adrenergic receptors - A group of chiral agents stereoselective synthesis of β-blockers.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2011). Reductive Amination. Tokyo Chemical Industry (India) Pvt. Ltd..
  • PrepChem.com. (n.d.). Synthesis of tert-butyl glycidyl ether. PrepChem.com.
  • ResearchGate. (n.d.). Reductive Amination Using Ammonia Borane.
  • Insight into Drug Production Cost Estim
  • Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
  • PMC. (n.d.).
  • bioRxiv. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv.
  • NSF PAR. (n.d.). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. NSF PAR.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.

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Safety & Regulatory Compliance

Safety

[3-(Tert-butoxy)-2-hydroxypropyl](methyl)amine proper disposal procedures

Executive Summary & Core Directive Objective: This guide defines the critical safety protocols and logistical workflows for the disposal of amine . As a secondary amine with an ether linkage and a hydroxyl group, this co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide defines the critical safety protocols and logistical workflows for the disposal of amine . As a secondary amine with an ether linkage and a hydroxyl group, this compound presents a dual hazard profile: corrosivity (due to the amine) and flammability/combustibility (due to the organic ether backbone).

Core Directive: Do not treat this substance as a generic organic solvent. Its basicity requires strict segregation from acids to prevent uncontrolled exothermic neutralization. Disposal must follow a Cradle-to-Grave tracking system, utilizing high-temperature incineration as the ultimate destruction method to ensure complete mineralization of the nitrogenous backbone.

Chemical Profile & Waste Characterization

Before initiating disposal, you must characterize the waste to assign the correct regulatory codes. This ensures compliance with EPA RCRA regulations (40 CFR Parts 261-262) or equivalent local standards.

PropertyValue / DescriptionWaste Implication
Structure t-Bu-O-CH2-CH(OH)-CH2-NH-MeSecondary amine; potential for peroxide formation (low risk but non-zero).
pH (10% aq) > 11.5 (Estimated)Corrosive (D002) . Causes severe skin burns and eye damage.[1]
Flash Point < 60°C (Estimated for similar amines)Ignitable (D001) .[2] Treat as a flammable liquid.
Reactivity Incompatible with strong acids, oxidizers, and acid anhydrides.Exothermic Hazard . Violent reaction with acids.
Solubility Soluble in water and organic solvents.Potential aquatic pollutant; do not release to drains.

Critical Safety Note: While the tert-butyl group is sterically bulky, the presence of the ether oxygen theoretically allows for peroxide formation upon prolonged storage in air. Test for peroxides if the container has been opened and stored for >6 months before concentrating or distilling.

Pre-Disposal Segregation & Packaging

Proper segregation is the single most effective control against laboratory accidents.

Segregation Logic (The "Why")
  • NEVER mix with Acids: Mixing this amine with acidic waste streams (e.g., HCl, H₂SO₄) will trigger an immediate acid-base neutralization. This reaction is highly exothermic and can boil the solvent, pressurize the container, or melt HDPE carboys [1].

  • NEVER mix with Oxidizers: Amines can be oxidized to N-oxides or nitro compounds; in the presence of strong oxidizers (e.g., Nitric Acid, Peroxides), this can lead to fire or explosion.

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or UN-rated Steel Drums (with phenolic lining). HDPE is preferred for its resistance to basic corrosion.

  • Avoid: Aluminum containers (amines can react with aluminum to produce hydrogen gas) or standard glass for large volumes (breakage risk).

Step-by-Step Disposal Protocols

Protocol A: Small-Scale Laboratory Disposal (< 5 Liters)
  • Labeling: Immediately affix a hazardous waste label.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), Hazard Checkboxes (Flammable, Corrosive).

  • Bulking/Collection:

    • Pour waste into a dedicated "Basic Organic Waste" carboy.

    • STOP: Ensure the carboy does not contain any acidic residues.

  • Deactivation (Optional - Only by Trained Chemists):

    • Context: If you must neutralize before disposal (rarely recommended for pure streams due to heat), dilute the amine 1:10 in water first, then slowly add 1M HCl in an ice bath. Recommendation: Skip this and dispose as hazardous waste to avoid risk.

  • Storage: Store in a Flammable Safety Cabinet until pickup. Cap tightly to prevent amine vapors from escaping (fishy odor is a sign of poor containment).

Protocol B: Large-Scale/Pilot Plant Disposal (> 20 Liters)
  • Waste Stream Designation: Assign a specific waste profile (e.g., "Flammable Corrosive Liquids, Basic, Organic, N.O.S.").

  • Drumming: Use UN 1A1 (Steel) or 1H1 (Plastic) closed-head drums.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Bonding & Grounding: When transferring large volumes, ground the source and receiving vessels to prevent static discharge ignition [2].

Visualized Workflows

Diagram 1: Waste Classification Decision Tree

This logic flow ensures you assign the correct RCRA codes and segregation path.

WasteClassification Start Start: Waste [3-(Tert-butoxy)-2-hydroxypropyl](methyl)amine CheckPH Check pH (Is pH ≥ 12.5?) Start->CheckPH CheckFP Check Flash Point (Is FP < 60°C?) CheckPH->CheckFP No (Unlikely) D002 Assign Code D002 (Corrosive) CheckPH->D002 Yes D001 Assign Code D001 (Ignitable) CheckFP->D001 Yes Segregation SEGREGATION STEP Is the waste stream Acidic? CheckFP->Segregation No D002->CheckFP D001->Segregation Stop STOP! DO NOT MIX. Risk of Explosion/Heat. Segregation->Stop Yes Proceed Proceed to 'Basic Organic' Waste Stream Segregation->Proceed No

Figure 1: Decision logic for regulatory classification and safety segregation. Note that this amine typically triggers both D001 and D002.

Diagram 2: Cradle-to-Grave Disposal Workflow

The operational lifecycle from lab bench to final destruction.

DisposalLifecycle Gen Generation (Lab/Pilot) Seg Segregation (Basic Organics Only) Gen->Seg Collect Pack Lab Packing (Vermiculite/Absorbent) Seg->Pack Prepare Trans Transport (Licensed Hauler) Pack->Trans Manifest TSDF TSDF Facility (Treatment/Storage) Trans->TSDF Receive Inc Incineration (Fuel Blending) TSDF->Inc Destroy

Figure 2: The standard disposal chain. Fuel blending/incineration is the industry standard for organic amines to ensure thermal destruction of the nitrogen bonds.

Emergency Response: Spills

In the event of a spill, immediate action is required to prevent respiratory injury and fire.[3]

PhaseAction Protocol
1. Evacuate Clear the area immediately. Amines have low odor thresholds but can cause rapid olfactory fatigue (you stop smelling it even though it's present).
2. PPE Up Wear Butyl Rubber gloves (Nitrile is acceptable for splash, but Butyl offers better permeation resistance for amines) and a full-face respirator if vapors are strong [3].
3. Contain Use chemically inert absorbents (Vermiculite, Clay, or Sand). DO NOT use paper towels or sawdust, as organic amines can react with cellulose or increase flammability.
4. Neutralize Only for trained personnel: Apply a weak acid neutralizer (e.g., Citric Acid powder) to the spill after absorbing the bulk liquid to reduce volatility.
5. Disposal Collect absorbed material into a hazardous waste pail. Label as "Debris contaminated with Flammable/Corrosive Amine."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Thermo Fisher Scientific. (2021). Chemical Resistance of Gloves Guide.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.

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